Lonaprisan
Description
This compound is an orally bioavailable pentafluoroethyl derivative of a mifepristone-related steroid with antiprogestagenic activity. This compound is a pure, highly receptor-selective progesterone receptor (PR) antagonist; binding of this agent to PRs inhibits PR activation and the associated proliferative effects. Unlike many other antiprogestins such as mifepristone, this agent does not appear to convert to an agonist in the presence of protein kinase A (PKA) activators and shows high antiprogestagenic activity on both progesterone receptor (PR) isoforms PR-A and PR-B.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
211254-73-8 |
|---|---|
Molecular Formula |
C28H29F5O3 |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
(8S,11R,13S,14S,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-(1,1,2,2,2-pentafluoroethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H29F5O3/c1-15(34)16-3-5-17(6-4-16)22-14-25(2)23(11-12-26(25,36)27(29,30)28(31,32)33)21-9-7-18-13-19(35)8-10-20(18)24(21)22/h3-6,13,21-23,36H,7-12,14H2,1-2H3/t21-,22+,23-,25-,26-/m0/s1 |
InChI Key |
VHZPUDNSVGRVMB-RXDLHWJPSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(C(C(F)(F)F)(F)F)O)[C@H]4C2=C5CCC(=O)C=C5CC4)C |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2CC3(C(CCC3(C(C(F)(F)F)(F)F)O)C4C2=C5CCC(=O)C=C5CC4)C |
Appearance |
Solid powder |
Pictograms |
Health Hazard |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
11-(4-acetylphenyl)-17-hydroxy-17-(1,1,2,2,2-pentafluoroethyl)estra-4,9-dien-3-one lonaprisan ZK 230211 ZK-230211 ZK230211 |
Origin of Product |
United States |
Foundational & Exploratory
Lonaprisan's Mechanism of Action on Progesterone Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lonaprisan (developmental code name ZK 230211) is a potent and selective steroidal progesterone receptor (PR) antagonist.[1][2] Classified as a Type III PR antagonist, its mechanism of action is characterized by the induction of a unique conformational change in the progesterone receptor, leading to strong and persistent binding to progesterone response elements (PREs) on DNA. This interaction paradoxically does not lead to transcriptional activation of progestin-responsive genes. Instead, this compound-bound PR recruits nuclear co-repressors, such as NCoR and SMRT, leading to the active repression of gene transcription.[3][4] A key downstream effect of this compound's action is the induction of the cyclin-dependent kinase inhibitor p21, which contributes to its antiproliferative effects in cancer cells.[5] This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action on progesterone receptors, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Introduction to this compound and Progesterone Receptor Modulation
Progesterone, a steroid hormone, exerts its biological effects by binding to and activating the progesterone receptor (PR), a ligand-activated transcription factor. Upon activation, the PR undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling pathway is crucial in various physiological processes, including the female reproductive cycle and the development of certain cancers, such as breast cancer.
Selective progesterone receptor modulators (SPRMs) are a class of compounds that bind to the PR and exhibit tissue-specific agonist, antagonist, or mixed agonist/antagonist activities. This compound is a synthetic, steroidal antiprogestogen that functions as a pure and highly selective PR antagonist. Its unique properties as a Type III antagonist distinguish it from earlier generations of PR modulators, offering a distinct mechanism for therapeutic intervention.
Quantitative Analysis of this compound's Interaction with Progesterone Receptors
The efficacy of this compound as a progesterone receptor antagonist is underscored by its high binding affinity for both major isoforms of the progesterone receptor, PR-A and PR-B. The following table summarizes the key quantitative data reported for this compound.
| Parameter | PR-A | PR-B | Cell Line/System | Reference |
| IC50 | 3.6 pM | 2.5 pM | Not Specified |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the binding of a radiolabeled progestin to the progesterone receptor.
Core Mechanism of Action
This compound's mechanism of action as a Type III PR antagonist can be dissected into several key molecular events that collectively result in the inhibition of progesterone-mediated signaling and cellular proliferation.
Binding to the Progesterone Receptor
This compound competitively binds to the ligand-binding domain (LBD) of the progesterone receptor. This binding event is the initial step that triggers a cascade of downstream effects.
Conformational Change and Dimerization
Upon binding this compound, the progesterone receptor undergoes a distinct conformational change that differs from that induced by progesterone agonists. While the precise structural details of the this compound-bound PR are not fully elucidated, this altered conformation is believed to be central to its antagonistic activity. Despite inducing a conformation that facilitates strong DNA binding, it does not create the necessary surface for the recruitment of transcriptional co-activators. Information on the specific effects of this compound on PR dimerization is limited, but it is understood that the receptor still forms dimers upon ligand binding.
Enhanced DNA Binding
A defining characteristic of Type III PR antagonists like this compound is their ability to promote strong and persistent binding of the progesterone receptor to PREs on the DNA. This is in contrast to some other types of antagonists that may inhibit DNA binding.
Recruitment of Co-repressors
Instead of recruiting co-activators necessary for gene transcription, the this compound-bound PR complex actively recruits co-repressor proteins to the promoter regions of target genes. Notably, the nuclear receptor co-repressor (NCoR) and silencing mediator of retinoid and thyroid hormone receptor (SMRT) have been identified as key co-repressors involved in this process. This recruitment leads to the formation of a repressive chromatin environment, effectively silencing gene expression.
Induction of p21 and Antiproliferative Effects
A significant consequence of this compound's action is the induction of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). The this compound-bound PR complex directly binds to the promoter of the p21 gene, leading to its transcriptional activation. This induction of p21 results in cell cycle arrest, contributing to the potent antiproliferative effects of this compound observed in cancer cell lines. This specific transcriptional activation of an inhibitory protein highlights the complex and gene-specific nature of this compound's activity.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Figure 1: this compound Signaling Pathway on Progesterone Receptors.
Figure 2: Key Experimental Workflows for Characterizing this compound's Activity.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the progesterone receptor.
-
Materials:
-
Cell lysates or purified progesterone receptor
-
Radiolabeled progestin (e.g., [³H]-promegestone/R5020)
-
Unlabeled this compound
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
-
Protocol:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a multi-well plate, incubate a constant concentration of the radiolabeled progestin with the progesterone receptor preparation in the presence of varying concentrations of this compound. Include controls for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled progestin).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC50 value.
-
Luciferase Reporter Gene Assay
This cell-based assay is used to assess the functional antagonist activity of this compound on PR-mediated transcription.
-
Materials:
-
Mammalian cell line expressing the progesterone receptor (e.g., T47D or MCF-7)
-
Expression vector for the progesterone receptor (if the cell line does not endogenously express it)
-
Luciferase reporter plasmid containing PREs upstream of a minimal promoter
-
Transfection reagent
-
Progesterone or a synthetic progestin (agonist)
-
This compound
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Co-transfect the cells with the PRE-luciferase reporter plasmid and, if necessary, the PR expression vector.
-
After transfection, treat the cells with a constant concentration of the progestin agonist in the presence of increasing concentrations of this compound. Include controls with no treatment, agonist alone, and this compound alone.
-
Incubate the cells for a sufficient period to allow for gene expression (typically 24-48 hours).
-
Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer and a luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the this compound concentration to determine its antagonistic potency.
-
Cell Proliferation Assay (Crystal Violet Staining)
This assay is used to quantify the antiproliferative effects of this compound on cancer cell lines.
-
Materials:
-
PR-positive cancer cell line (e.g., T47D)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., methanol or paraformaldehyde)
-
Crystal violet staining solution (e.g., 0.5% in methanol)
-
Solubilizing solution (e.g., 10% acetic acid or 1% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include an untreated control.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 3-5 days).
-
Remove the culture medium and gently wash the cells with PBS.
-
Fix the cells by adding a fixing solution and incubating for 10-15 minutes.
-
Remove the fixative and stain the cells with crystal violet solution for 20-30 minutes.
-
Wash away the excess stain with water and allow the plate to air dry.
-
Solubilize the bound crystal violet dye by adding a solubilizing solution to each well.
-
Measure the absorbance of the solubilized dye in a microplate reader at a wavelength of approximately 570-590 nm.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition at each this compound concentration.
-
Co-Immunoprecipitation (Co-IP) for PR-Corepressor Interaction
This technique is used to demonstrate the interaction between the progesterone receptor and co-repressor proteins in the presence of this compound.
-
Materials:
-
Cell line expressing the progesterone receptor
-
This compound
-
Lysis buffer
-
Antibody specific for the progesterone receptor
-
Protein A/G-agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting (anti-PR, anti-NCoR, anti-SMRT)
-
-
Protocol:
-
Treat the cells with this compound or a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Clarify the cell lysates by centrifugation.
-
Incubate the cell lysates with an antibody specific to the progesterone receptor to form an antibody-PR complex.
-
Add Protein A/G beads to the lysate to capture the antibody-PR complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an elution buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane for Western blotting.
-
Probe the membrane with antibodies against the progesterone receptor, NCoR, and SMRT to detect the presence of these co-repressors in the immunoprecipitated PR complex.
-
Conclusion
This compound represents a significant development in the field of progesterone receptor modulation. Its classification as a Type III antagonist underscores a sophisticated mechanism of action that goes beyond simple competitive binding. By inducing a unique receptor conformation that favors strong DNA binding and the recruitment of co-repressors, this compound effectively silences progesterone-responsive genes. Furthermore, its ability to specifically upregulate the cell cycle inhibitor p21 provides a clear molecular basis for its antiproliferative effects. The in-depth understanding of this compound's mechanism of action, facilitated by the experimental approaches detailed in this guide, is crucial for the continued exploration of its therapeutic potential in progesterone-dependent diseases. Further research into the precise structural changes induced by this compound and a broader characterization of the co-repressor complexes it stabilizes will undoubtedly provide deeper insights into its pharmacology and pave the way for the development of next-generation selective progesterone receptor modulators.
References
- 1. clyte.tech [clyte.tech]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cell Enumeration by Crystal Violet Staining | Xin Chen Lab [pharm.ucsf.edu]
- 4. The nuclear corepressors NCoR and SMRT are key regulators of both ligand- and 8-bromo-cyclic AMP-dependent transcriptional activity of the human progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antiprogestin this compound inhibits breast cancer cell proliferation by inducing p21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacodynamics of ZK-230211 (Lonaprisan): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK-230211, also known as Lonaprisan, is a potent and selective Type III progesterone receptor (PR) antagonist that has been investigated for its therapeutic potential in hormone-dependent conditions, particularly breast cancer. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of ZK-230211, summarizing key in vitro and in vivo data. The document details the compound's mechanism of action as a PR antagonist, its effects on cancer cell proliferation and cell cycle progression, and its anti-tumor efficacy in established preclinical models. Experimental protocols for pivotal studies are described, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its preclinical profile.
Introduction
Progesterone and its receptor play a crucial role in the development and progression of a subset of breast cancers. Consequently, antagonizing the progesterone receptor represents a rational therapeutic strategy. ZK-230211 (this compound) is a synthetic steroidal antiprogestogen designed for high potency and selectivity for the progesterone receptor.[1] Its preclinical development aimed to characterize its pharmacodynamic properties to establish a foundation for its clinical investigation in progesterone receptor-positive (PR+) breast cancer.
In Vitro Pharmacodynamics
Progesterone Receptor Binding and Antagonism
ZK-230211 demonstrates potent antagonism of both progesterone receptor isoforms, PR-A and PR-B.
| Receptor Isoform | IC50 |
| PR-A | 3.6 pM |
| PR-B | 2.5 pM |
Table 1: In vitro inhibitory concentration (IC50) of ZK-230211 for progesterone receptor isoforms A and B.[2][3]
Antiproliferative Activity
The antiproliferative effects of ZK-230211 have been demonstrated in the T47D human breast cancer cell line, which is known to express high levels of the progesterone receptor. Treatment with this compound leads to a significant inhibition of cell proliferation.[4][5]
Mechanism of Action: Cell Cycle Arrest and p21 Induction
The antiproliferative activity of ZK-230211 in T47D breast cancer cells is mediated by an arrest of the cell cycle in the G0/G1 phase. This cell cycle arrest is accompanied by the induction of the cyclin-dependent kinase inhibitor p21. Mechanistic studies have shown that the this compound-bound progesterone receptor directly binds to the promoter of the p21 gene, leading to its transcriptional activation. The induction of p21 is a critical downstream event in the antiproliferative effects of this compound, as a reduction in p21 levels has been shown to blunt these effects.
Figure 1. Signaling pathway of this compound in breast cancer cells.
In Vivo Pharmacodynamics
DMBA-Induced Rat Mammary Tumor Model
The in vivo anti-tumor efficacy of ZK-230211 was evaluated in a 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumor model in rats. This model is a well-established method for studying hormone-dependent breast cancer.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition |
| Vehicle Control | - | Progressive tumor growth |
| Ovariectomy | - | Complete tumor regression in 90% of animals |
| ZK-230211 | 0.5 | Inhibition of tumor growth (not statistically significant) |
| ZK-230211 | ≥ 2 | Maximal statistically significant growth inhibition |
| ZK-230211 | 5 | Comparable inhibition to 2 mg/kg |
| ZK-230211 | 10 | Comparable inhibition to 2 mg/kg |
| Onapristone | 5 | Growth-inhibitory effect (not statistically significant) |
Table 2: Anti-tumor efficacy of ZK-230211 in the DMBA-induced mammary tumor model in rats.
At a dose of 2 mg/kg, 50% of the animals treated with ZK-230211 showed complete tumor regression. These results demonstrate that ZK-230211 effectively suppresses tumor growth in this preclinical model and is more potent than the first-generation PR antagonist, onapristone.
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the effect of ZK-230211 on the proliferation of breast cancer cells.
Cell Line: T47D human breast cancer cells.
Methodology:
-
T47D cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of ZK-230211 or a vehicle control.
-
The plates are incubated for a specified period (e.g., 24, 48, 72 hours).
-
Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.
-
The absorbance or fluorescence is measured using a plate reader, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. IC50 values are then determined from the dose-response curves.
Figure 2. Workflow for in vitro cell proliferation assay.
In Vivo DMBA-Induced Mammary Tumor Model
Objective: To evaluate the anti-tumor efficacy of ZK-230211 in a chemically induced, hormone-dependent mammary tumor model.
Animal Model: Female Sprague-Dawley or Wistar rats.
Methodology:
-
Mammary tumors are induced in the rats by a single oral or subcutaneous administration of 7,12-dimethylbenz(a)anthracene (DMBA) at a specific age (e.g., 50-55 days old).
-
Tumor development is monitored by regular palpation.
-
Once tumors reach a palpable size, the animals are randomized into treatment and control groups.
-
ZK-230211 is administered daily (e.g., via oral gavage or subcutaneous injection) at various dose levels. A vehicle control group and a positive control group (e.g., ovariectomy) are typically included.
-
Tumor size is measured regularly (e.g., twice weekly) with calipers.
-
At the end of the study, the animals are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
Figure 3. Workflow for in vivo DMBA-induced tumor model.
Conclusion
The preclinical pharmacodynamic data for ZK-230211 (this compound) strongly support its mechanism of action as a potent and selective progesterone receptor antagonist. Its ability to inhibit the proliferation of PR-positive breast cancer cells in vitro and suppress tumor growth in a well-established in vivo model of hormone-dependent breast cancer provided a solid rationale for its clinical development. The induction of the cell cycle inhibitor p21 represents a key molecular mechanism underlying its antiproliferative effects. This comprehensive preclinical profile highlights the potential of targeting the progesterone receptor pathway in the treatment of breast cancer.
References
- 1. dovepress.com [dovepress.com]
- 2. Classical and Non-Classical Progesterone Signaling in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Progesterone Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The antiprogestin this compound inhibits breast cancer cell proliferation by inducing p21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Lonaprisan's Binding Affinity for Progesterone Receptor Isoforms PR-A and PR-B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonaprisan (formerly ZK 230211) is a potent and selective progesterone receptor (PR) antagonist that has been investigated for its therapeutic potential in various hormone-dependent conditions, including breast cancer.[1] Unlike some other progesterone receptor modulators, this compound is classified as a Type III antagonist, exhibiting pure antagonistic activity on both progesterone receptor isoforms, PR-A and PR-B.[2][3][4][5] This document provides a comprehensive technical overview of this compound's binding affinity for PR-A and PR-B, detailed experimental methodologies for assessing this binding, and an exploration of the downstream signaling pathways affected by this interaction.
Data Presentation: Binding Affinity of this compound for PR-A and PR-B
The binding affinity of this compound for the two main progesterone receptor isoforms, PR-A and PR-B, has been quantified using competitive binding assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, which indicate the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptors.
| Compound | Receptor Isoform | IC50 (pM) | Reference |
| This compound | PR-A | 3.6 | |
| This compound | PR-B | 2.5 |
These picomolar IC50 values demonstrate this compound's high affinity for both PR-A and PR-B, with a slightly higher affinity for the PR-B isoform.
Experimental Protocols
The determination of this compound's binding affinity for PR-A and PR-B typically involves competitive binding assays. While the specific protocol used in the foundational study by Fuhrmann et al. (2000) is not publicly detailed, the following methodologies represent the standard and widely accepted approaches for such investigations.
Radioligand Competitive Binding Assay
This method is considered the gold standard for quantifying the affinity of a ligand for its receptor.
Objective: To determine the IC50 value of this compound for PR-A and PR-B by measuring its ability to compete with a radiolabeled progestin for binding to the receptors.
Materials:
-
Receptor Source: Cytosolic extracts from cells engineered to express high levels of either human PR-A or PR-B.
-
Radioligand: A high-affinity, radiolabeled progestin, such as [³H]-Promegestone (R5020).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Tris-based buffer containing protease inhibitors.
-
Separation Medium: Hydroxylapatite slurry or glass fiber filters.
-
Scintillation Cocktail and Counter.
Procedure:
-
Receptor Preparation: Prepare cytosolic extracts from PR-A and PR-B expressing cells by homogenization and ultracentrifugation. Determine the protein concentration of the extracts.
-
Assay Setup: In a multi-well plate, combine a fixed concentration of the radioligand with varying concentrations of this compound.
-
Incubation: Add the receptor preparation to each well and incubate the mixture to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by:
-
Hydroxylapatite (HAP) Assay: Add HAP slurry to each well, incubate, and then wash the HAP pellets to remove unbound ligand.
-
Filter Binding Assay: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the receptor-ligand complexes.
-
-
Quantification: Measure the radioactivity of the bound ligand in the HAP pellets or on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. The IC50 value is determined from the resulting sigmoidal curve.
Fluorescence Polarization (FP) Immunoassay
This is a high-throughput, homogeneous assay that measures the change in the polarization of fluorescently labeled progestin upon binding to the progesterone receptor.
Objective: To determine the IC50 of this compound for PR-A and PR-B based on its competition with a fluorescently labeled progestin.
Materials:
-
Receptor Source: Purified recombinant human PR-A or PR-B ligand-binding domain (LBD).
-
Fluorescent Ligand (Tracer): A progestin derivative labeled with a fluorescent dye.
-
Test Compound: this compound.
-
Assay Buffer.
-
Fluorescence Polarization Plate Reader.
Procedure:
-
Assay Setup: In a microplate, add the fluorescent ligand and varying concentrations of this compound.
-
Reaction Initiation: Add the purified PR-A or PR-B LBD to each well.
-
Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a plate reader. When the fluorescent ligand is bound to the larger receptor molecule, it tumbles slower, resulting in a higher polarization value. When displaced by this compound, the smaller, free fluorescent ligand tumbles faster, leading to a lower polarization value.
-
Data Analysis: Plot the change in fluorescence polarization against the logarithm of the this compound concentration to determine the IC50 value.
Signaling Pathways and Mechanism of Action
This compound, as a Type III progesterone receptor antagonist, binds to both PR-A and PR-B, inducing a conformational change that prevents the recruitment of coactivators and instead promotes the recruitment of corepressors. This leads to the inhibition of progesterone-mediated gene transcription. A key downstream effect of this compound's action, particularly in breast cancer cells, is the induction of the cyclin-dependent kinase inhibitor p21 (CDKN1A).
This compound-Induced p21 Expression and Cell Cycle Arrest
The binding of this compound to the progesterone receptor leads to the direct binding of the this compound-PR complex to the promoter region of the p21 gene. This interaction initiates the transcription of p21 mRNA, which is then translated into the p21 protein. The p21 protein, in turn, inhibits the activity of cyclin-dependent kinases (CDKs), primarily CDK2 and CDK4/6. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state. Active Rb binds to the E2F transcription factor, preventing it from activating the transcription of genes required for the G1 to S phase transition. Consequently, the cell cycle is arrested in the G1 phase, leading to an anti-proliferative effect.
Interestingly, while this compound stimulates the phosphorylation of PR at serine 345, this specific post-translational modification is not essential for the activation of the p21 promoter.
Caption: this compound Signaling Pathway Leading to Cell Cycle Arrest.
Experimental Workflow for Determining this compound's Effect on p21 Expression
Caption: Workflow for Analyzing this compound's Effect on p21 and Cell Cycle.
Conclusion
This compound is a high-affinity antagonist of both progesterone receptor isoforms, PR-A and PR-B. Its binding to these receptors initiates a signaling cascade that results in the upregulation of the cell cycle inhibitor p21, leading to G1 phase arrest and a potent anti-proliferative effect in progesterone receptor-positive cells. The detailed understanding of its binding characteristics and mechanism of action is crucial for the ongoing research and development of selective progesterone receptor modulators for therapeutic applications.
References
- 1. Synthesis and biological activity of novel nonsteroidal progesterone receptor antagonists based on cyclocymopol monomethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of a novel, highly potent progesterone receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized phase II study of this compound as second-line therapy for progesterone receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Lonaprisan: A Technical Guide to a Type III Progesterone Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonaprisan (formerly ZK 230211) is a potent and selective Type III progesterone receptor (PR) antagonist that has been investigated for its therapeutic potential in hormone-dependent conditions, particularly breast cancer. Unlike earlier generations of PR antagonists, this compound exhibits a distinct mechanism of action that leads to a unique biological response. This technical guide provides an in-depth overview of this compound, focusing on its core pharmacology, mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.
Classification and Mechanism of Action: A Type III Progesterone Receptor Antagonist
Progesterone receptor antagonists are broadly classified into three types based on their interaction with the PR and subsequent effects on DNA binding and receptor phosphorylation.
-
Type I Antagonists (e.g., Onapristone): These antagonists prevent the PR from binding to DNA, leading to a complete blockade of progesterone-induced gene transcription. They generally do not induce significant PR phosphorylation.
-
Type II Antagonists (e.g., Mifepristone): These compounds promote the binding of the PR to DNA but prevent the recruitment of co-activators, thereby inhibiting transcription. They can induce PR phosphorylation.
-
Type III Antagonists (e.g., this compound): this compound, a representative Type III antagonist, also promotes the binding of the PR to DNA. However, it is unique in its ability to recruit co-repressors to the PR-DNA complex and strongly promote PR phosphorylation. This distinct mechanism leads to a different downstream signaling cascade compared to Type I and II antagonists.
The primary mechanism by which this compound exerts its antiproliferative effects is through the induction of the cyclin-dependent kinase inhibitor p21 (CDKN1A). Upon binding to the progesterone receptor, this compound facilitates the binding of the PR to the promoter region of the p21 gene, leading to its transcriptional activation.[1] The resulting increase in p21 protein levels causes cell cycle arrest in the G0/G1 phase, thereby inhibiting cell proliferation.[1] This induction of p21 is dependent on the DNA-binding properties of the PR.[1] this compound has also been shown to stimulate the phosphorylation of the PR at Serine 345, although this specific phosphorylation event is not essential for p21 promoter activation.[1]
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent antiproliferative activity in various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in PR-positive cell lines.
| Cell Line | Receptor Status | IC50 (nM) | Reference |
| T47D | ER+, PR+ | Not explicitly stated in provided abstracts, but potent inhibition is noted. | [1] |
| MCF-7 | ER+, PR+ | Not explicitly stated in provided abstracts. | |
| MDA-MB-231 | ER-, PR- | Not explicitly stated in provided abstracts. |
Further literature review is required to populate the IC50 values for MCF-7 and MDA-MB-231 cell lines.
In Vivo Efficacy
Preclinical studies using xenograft models have demonstrated the in vivo antitumor activity of this compound. In a patient-derived breast cancer xenograft model (HBCx-34), treatment with PR antagonists, including compounds with similar mechanisms to this compound, resulted in a significant reduction in tumor weight and volume. Specifically, treatment with the PR antagonist APR19 led to a 1.5-fold increase in necrotic areas within the tumors. Another study in a mouse model of Pelizaeus-Merzbacher disease showed that this compound treatment led to a downregulation of genes involved in apoptosis.
| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |
| Nude Mice with HBCx-34 Xenograft | Luminal Breast Cancer | PR Antagonists (UPA and APR19) | Significant reduction in tumor weight (30%) and volume (up to 40%). | |
| PMD Mouse Model | Not applicable | This compound | Downregulation of apoptotic genes (Jun, Casp7, Bax). |
Pharmacokinetics
Preclinical pharmacokinetic studies in rats have provided insights into the absorption, distribution, metabolism, and excretion of this compound.
| Species | Dose | Cmax | Tmax | AUC | Reference |
| Rat | Not specified | Not specified | Not specified | Not specified |
Detailed preclinical pharmacokinetic parameters for this compound were not available in the provided search results and require further investigation.
Clinical Data: Phase II Study in Breast Cancer (NCT00555919)
A randomized, open-label, phase II clinical trial was conducted to evaluate the efficacy and safety of this compound as a second-line endocrine therapy in postmenopausal women with PR-positive, HER2-negative metastatic breast cancer.
Patient Demographics and Baseline Characteristics
| Characteristic | This compound 25 mg (n=34) | This compound 100 mg (n=34) | Total (n=68) |
| Median Age (years) | 64.5 | 67.0 | 66.0 |
| ER Positive (%) | 94.1 | 91.2 | 92.6 |
| Visceral Metastases (%) | 58.8 | 64.7 | 61.8 |
Efficacy Results
The primary endpoint was the clinical benefit rate (CBR), defined as a complete or partial response or stable disease for ≥6 months. The study did not meet its primary objective of a CBR ≥35%.
| Outcome | This compound 25 mg (n=29) | This compound 100 mg (n=29) |
| Clinical Benefit Rate (%) | 21 | 7 |
| Complete/Partial Response | 0 | 0 |
| Stable Disease ≥6 months | 6 (21%) | 2 (7%) |
Safety and Tolerability
This compound was generally well-tolerated. The most common adverse events are summarized below.
| Adverse Event (≥10% overall) | This compound 25 mg (n=34) | This compound 100 mg (n=34) | Total (n=68) |
| Fatigue | 7 (20.6%) | 10 (29.4%) | 17 (25.0%) |
| Hot Flush | 5 (14.7%) | 6 (17.6%) | 11 (16.2%) |
| Dyspnoea | 5 (14.7%) | 4 (11.8%) | 9 (13.2%) |
| Nausea | 4 (11.8%) | 5 (14.7%) | 9 (13.2%) |
| Asthenia | 3 (8.8%) | 6 (17.6%) | 9 (13.2%) |
| Headache | 4 (11.8%) | 3 (8.8%) | 7 (10.3%) |
Data adapted from Jonat W, et al. Ann Oncol. 2013.
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is for assessing the effect of this compound on the proliferation of breast cancer cell lines (e.g., T47D).
-
Cell Seeding: Seed T47D cells in a 96-well plate at a density of 5,000 cells/well in complete medium and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for p21 Expression
This protocol is for detecting the expression of p21 protein in breast cancer cells (e.g., T47D) following treatment with this compound.
-
Cell Lysis: Treat T47D cells with this compound or vehicle control for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis (e.g., 12% gel).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p21 (e.g., rabbit anti-p21, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Chromatin Immunoprecipitation (ChIP) Assay for PR Binding to the p21 Promoter
This protocol is for investigating the direct binding of the progesterone receptor to the p21 (CDKN1A) promoter in T47D cells treated with this compound.
-
Cross-linking: Treat T47D cells with this compound or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the chromatin overnight at 4°C with an antibody against the progesterone receptor or a negative control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a spin column or phenol/chloroform extraction.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the p21 (CDKN1A) promoter region containing the putative progesterone response elements. Analyze the data to determine the fold enrichment of PR binding to the p21 promoter in this compound-treated cells compared to control.
Signaling Pathways and Experimental Workflows
References
In Vitro Efficacy of Lonaprisan: A Technical Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lonaprisan (ZK 230211) is a potent, selective, type III progesterone receptor (PR) antagonist that has demonstrated significant anti-tumor effects in preclinical studies, particularly in hormone-receptor-positive breast cancer. This technical guide provides an in-depth overview of the in vitro effects of this compound on various cancer cell lines. It summarizes key quantitative data on cell proliferation, cell cycle arrest, and apoptosis, details the experimental protocols for reproducing these findings, and elucidates the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound in oncology.
Introduction
Progesterone and its receptor play a critical role in the pathophysiology of several cancers, most notably breast, endometrial, and meningioma. The progesterone receptor acts as a ligand-activated transcription factor that, upon binding to progesterone, modulates the expression of genes involved in cell proliferation, differentiation, and survival. Consequently, antagonizing the PR presents a compelling therapeutic strategy for cancers that express this receptor.
This compound is a third-generation PR antagonist with a distinct mechanism of action. Unlike earlier antagonists, this compound promotes the binding of the PR to DNA but recruits co-repressors, leading to a potent and sustained blockade of progesterone-mediated signaling. This guide focuses on the documented in vitro effects of this compound on cancer cell lines, providing the necessary data and methodologies for further investigation.
Effects on Breast Cancer Cell Lines
The majority of in vitro research on this compound has been conducted on progesterone receptor-positive breast cancer cell lines, with a particular focus on the T47D cell line.
Cell Proliferation
This compound exhibits strong anti-proliferative effects in PR-positive breast cancer cells. Studies have shown that treatment with this compound leads to a significant inhibition of cell growth in a dose-dependent manner.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Assay | Endpoint | Result | Reference |
| T47D | Not Specified | Proliferation | Strong Inhibition | [1] |
| Not Specified | Not Specified | IC50 | 54 nM | [2] |
Cell Cycle Arrest
A key mechanism underlying the anti-proliferative effect of this compound is the induction of cell cycle arrest, primarily in the G0/G1 phase. This arrest prevents cancer cells from entering the S phase, thereby halting DNA replication and cell division.[1]
Table 2: Effect of this compound on Cell Cycle Distribution in T47D Cells
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| Control | Data not available | Data not available | Data not available | |
| This compound | Arrest | Data not available | Data not available | [1] |
Apoptosis
Effects on Endometrial and Meningioma Cancer Cell Lines
Direct in vitro studies on the effects of this compound on endometrial and meningioma cancer cell lines are limited in the current literature. However, the strong expression of the progesterone receptor in many of these tumors provides a strong rationale for investigating this compound as a potential therapeutic agent.
Progesterone plays a significant role in the normal physiology of the endometrium and its dysregulation is a key factor in the development of endometrial cancer. Progestin therapy is a treatment option for some endometrial cancers, and PR antagonists are being explored.[3] Studies on other PR antagonists, such as mifepristone, have shown inhibitory effects on endometrial cancer cell growth, suggesting a similar potential for this compound.
Meningiomas, tumors arising from the meninges surrounding the brain and spinal cord, are often benign but can cause significant morbidity. A high percentage of meningiomas express progesterone receptors, and their growth can be influenced by hormonal fluctuations. In vitro studies using other progesterone antagonists like mifepristone (RU486) and onapristone have demonstrated inhibition of meningioma cell growth, providing a strong basis for evaluating the efficacy of this compound in this context.
Signaling Pathways
The primary mechanism of action of this compound is the antagonism of the progesterone receptor. The downstream effects of this antagonism, particularly in T47D breast cancer cells, converge on the induction of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).
Figure 1. Signaling pathway of this compound-induced cell cycle arrest.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the effects of this compound on cancer cell lines.
Cell Proliferation (MTT Assay)
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Figure 2. Workflow for the MTT cell proliferation assay.
Materials:
-
Cancer cell line of interest (e.g., T47D)
-
Complete growth medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
The next day, treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the fluorescent dye propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
References
Lonaprisan's Role in Inducing p21 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lonaprisan, a potent and selective progesterone receptor (PR) antagonist, has demonstrated significant anti-proliferative effects in breast cancer cells. A primary mechanism underlying this activity is the induction of the cyclin-dependent kinase inhibitor p21. This technical guide provides an in-depth overview of the molecular mechanisms, experimental evidence, and methodologies related to this compound's role in upregulating p21 expression. The information presented is intended to support further research and drug development efforts in oncology.
Introduction
This compound (formerly ZK 230211) is a synthetic steroidal antiprogestin that acts as a pure antagonist of the progesterone receptor (PR).[1] The PR, a nuclear receptor, is a key mediator of progesterone signaling, which plays a crucial role in the development and progression of a subset of breast cancers. By blocking the action of progesterone, this compound has been shown to inhibit the proliferation of PR-positive breast cancer cells.[2] A critical component of this anti-proliferative effect is the induction of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[2] p21 is a key regulator of the cell cycle, and its upregulation can lead to cell cycle arrest, primarily at the G0/G1 checkpoint, and the induction of a senescence-like phenotype.[2] This guide details the signaling pathways and experimental data that elucidate the relationship between this compound and p21 expression.
Core Mechanism of Action
The primary mechanism by which this compound induces p21 expression is through direct transcriptional activation mediated by the progesterone receptor. The key steps are as follows:
-
This compound Binding to PR : this compound binds to the progesterone receptor in PR-positive breast cancer cells.
-
PR-Lonaprisan Complex Formation : This binding event forms a PR-lonaprisan complex.
-
Translocation and Promoter Binding : The complex translocates to the nucleus and directly binds to the promoter region of the p21 gene.[2]
-
Recruitment of Sp1 : This binding to the p21 promoter is dependent on the presence and interaction with the Sp1 transcription factor.
-
Transcriptional Activation : The binding of the PR-lonaprisan-Sp1 complex to the p21 promoter initiates the transcription of the p21 gene, leading to increased p21 mRNA and subsequently, p21 protein levels.
-
Cell Cycle Arrest : The elevated levels of p21 protein inhibit cyclin-dependent kinases (CDKs), leading to a G0/G1 phase cell cycle arrest and inhibition of cell proliferation.
Mutation analyses have confirmed that intact DNA-binding properties of the progesterone receptor are essential for the induction of p21 by this compound. Interestingly, while this compound stimulates the phosphorylation of PR at Serine 345, this specific post-translational modification is not required for the activation of the p21 promoter.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cellular processes in T47D breast cancer cells.
Table 1: Effect of this compound on Cell Proliferation
| Treatment | Concentration | Duration | Proliferation Inhibition (%) |
| This compound | 10 nM | 72 hours | Strong Inhibition |
Table 2: Effect of this compound on Cell Cycle Distribution
| Treatment | Concentration | Duration | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle | - | 24-72 hours | Baseline | Baseline | Baseline |
| This compound | 10 nM | 24-72 hours | Increased | Decreased | No significant change |
Table 3: Effect of this compound on p21 Expression
| Treatment | Concentration | Duration | p21 mRNA Fold Induction | p21 Protein Level |
| This compound | 10 nM | 24 hours | Significant Increase | Increased |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: T47D human breast cancer cells.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: For experiments, cells are seeded and allowed to attach. The medium is then replaced with a medium containing the desired concentration of this compound (e.g., 10 nM) or vehicle control (e.g., DMSO). Cells are incubated for the specified duration (e.g., 24, 48, or 72 hours).
Western Blot Analysis for p21 and PR
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p21, PR, and a loading control (e.g., GAPDH or β-actin) at appropriate dilutions.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and counted.
-
Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing and incubated at -20°C for at least 2 hours.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
-
Fixation: Cells grown in culture plates are washed with PBS and fixed with a solution containing 2% formaldehyde and 0.2% glutaraldehyde for 5 minutes at room temperature.
-
Staining: After washing with PBS, the cells are incubated with a staining solution containing X-gal at pH 6.0 overnight at 37°C in a CO2-free incubator.
-
Visualization: Senescent cells, which stain blue, are visualized and counted under a light microscope.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: T47D cells treated with this compound or vehicle are cross-linked with 1% formaldehyde for 10 minutes at room temperature.
-
Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared to an average size of 200-1000 bp by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight at 4°C with an antibody against the progesterone receptor or a control IgG.
-
Immune Complex Capture: Protein A/G agarose or magnetic beads are used to capture the antibody-chromatin complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted.
-
Reverse Cross-linking: The cross-links are reversed by heating at 65°C.
-
DNA Purification: The DNA is purified using a spin column.
-
Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for the p21 promoter region to quantify the amount of PR-bound DNA.
Experimental Workflow Diagram
Discussion and Future Directions
The induction of p21 by this compound represents a key mechanism for its anti-tumor activity in PR-positive breast cancer. The direct binding of the PR-lonaprisan complex to the p21 promoter provides a clear and direct pathway for this effect.
While the primary pathway is well-defined, the potential for crosstalk with other signaling pathways, such as the MAPK and PI3K/Akt pathways, warrants further investigation. Progesterone receptor signaling is known to intersect with these pathways, and it is plausible that this compound could modulate their activity, which in turn could influence p21 expression or the cellular response to its induction. Future studies should explore the effect of this compound on the phosphorylation status of key components of the MAPK and PI3K/Akt pathways in breast cancer cells.
Furthermore, the clinical development of this compound was discontinued after showing limited efficacy in a phase II trial for metastatic breast cancer. Understanding the nuances of its mechanism, including the regulation of p21 and potential resistance mechanisms, could inform the development of more effective PR-targeted therapies or combination strategies.
Conclusion
This compound effectively induces p21 expression in PR-positive breast cancer cells through a direct transcriptional mechanism involving the progesterone receptor and the Sp1 transcription factor. This leads to a G0/G1 cell cycle arrest and a senescence-like phenotype, contributing to the anti-proliferative effects of the compound. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development. Further exploration of the interplay with other signaling pathways will enhance our understanding of progesterone receptor antagonism in cancer therapy.
References
The Structural-Activity Relationship of Lonaprisan: A Deep Dive into a Selective Progesterone Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonaprisan (formerly ZK 230211 or BAY 86-5044) is a potent, non-progestational, and highly selective progesterone receptor (PR) antagonist.[1] Developed by Bayer HealthCare Pharmaceuticals, it was investigated for the treatment of hormone-responsive conditions such as endometriosis, dysmenorrhea, and breast cancer.[1] Although its clinical development was discontinued after Phase II trials, the study of this compound's structural-activity relationship (SAR) provides valuable insights into the design of selective PR modulators with therapeutic potential. This technical guide explores the core aspects of this compound's SAR, including its binding affinity, mechanism of action, and the structural features crucial for its antagonist activity.
Data Presentation: Quantitative Analysis of this compound's Receptor Binding Profile
The selectivity of this compound for the progesterone receptor over other steroid hormone receptors is a key aspect of its pharmacological profile. The following tables summarize the available quantitative data on its binding affinity.
| Receptor Subtype | IC50 (pM) | Reference |
| Progesterone Receptor-A (PR-A) | 3.6 | |
| Progesterone Receptor-B (PR-B) | 2.5 | |
| Table 1: Binding Affinity of this compound for Progesterone Receptor Isoforms |
| Receptor | Relative Binding Affinity (%) | Reference |
| Progesterone Receptor | 100 | |
| Glucocorticoid Receptor | Low | |
| Androgen Receptor | Low | |
| Mineralocorticoid Receptor | Negligible | |
| Table 2: Selectivity Profile of this compound Against Other Steroid Receptors. Note: Specific Ki or IC50 values for other steroid receptors are not readily available in the public domain, but literature suggests low affinity. |
Mechanism of Action: A Transcriptional Modulator of Cell Cycle Arrest
This compound exerts its antiproliferative effects primarily through its antagonist action on the progesterone receptor. Upon binding to the PR, this compound induces a conformational change that prevents the receptor from adopting an active state, thereby inhibiting the transcription of progesterone-responsive genes.
A key downstream effect of this compound's action is the induction of the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1).[2] This induction is mediated by the direct binding of the this compound-PR complex to the p21 gene promoter. Unlike the classical mechanism of steroid hormone action, which involves binding to specific hormone response elements, the this compound-PR complex appears to regulate p21 transcription through a non-classical pathway, likely involving interactions with other transcription factors such as Sp1. The upregulation of p21 leads to cell cycle arrest in the G1 phase, thus inhibiting the proliferation of cancer cells.
Signaling Pathway of this compound-Mediated p21 Induction
Caption: this compound-mediated signaling pathway leading to p21 induction and G1 cell cycle arrest.
Structural-Activity Relationship (SAR) of this compound and its Analogs
The chemical structure of this compound, 11β-(4-acetylphenyl)-17β-hydroxy-17α-(1,1,2,2,2-pentafluoroethyl)estra-4,9-dien-3-one, is central to its potent and selective antagonist activity. Key structural features contributing to its SAR include:
-
The 11β-Aryl Substituent: The bulky 11β-(4-acetylphenyl) group is a hallmark of many PR antagonists. This group is crucial for inducing an antagonist conformation of the receptor. Modifications to the size, electronics, and substitution pattern of this aryl group can significantly impact binding affinity and the agonist/antagonist profile of the molecule. For instance, the introduction of phosphorus-containing substituents on the aryl ring has been explored to modulate activity.
-
The 17α-Pentafluoroethyl Group: This bulky and electron-withdrawing group at the 17α position is another critical determinant of this compound's antagonist character. It is believed to sterically hinder the conformational changes in the C-terminal activation function 2 (AF-2) domain of the PR that are necessary for coactivator recruitment and transcriptional activation.
-
The Steroid Scaffold: The estra-4,9-dien-3-one backbone provides the necessary framework for high-affinity binding to the progesterone receptor's ligand-binding pocket.
The synthesis of this compound and its analogs typically involves a multi-step process starting from a suitable steroid precursor. A key step is the introduction of the 11β-aryl group, often achieved through a conjugate addition of an organocuprate reagent to an enone intermediate.
Experimental Protocols
Competitive Radioligand Binding Assay for Progesterone Receptor
This assay is used to determine the binding affinity of this compound for the progesterone receptor.
Methodology:
-
Preparation of Receptor Source: A cell lysate or purified recombinant progesterone receptor is prepared.
-
Radioligand: A radiolabeled progestin, such as [³H]-promegestone (R5020), is used as the tracer.
-
Competition: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using a method such as vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay to determine this compound's affinity for the progesterone receptor.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the antiproliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Breast cancer cells (e.g., T47D) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The plate is incubated for a specific period (e.g., 72 hours) to allow for cell proliferation.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product. The plate is incubated for a few hours to allow for this conversion.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell proliferation inhibition is calculated relative to the vehicle control, and the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) is determined.
Caption: Workflow for an MTT cell proliferation assay to evaluate the antiproliferative effects of this compound.
Conclusion
The structural-activity relationship of this compound highlights the critical role of specific structural motifs in achieving potent and selective progesterone receptor antagonism. The 11β-aryl and 17α-pentafluoroethyl substitutions are key to its antagonist profile, while the steroid backbone ensures high-affinity binding. Its mechanism of action, involving the induction of the cell cycle inhibitor p21, provides a clear rationale for its antiproliferative effects. Although this compound's clinical development has been halted, the knowledge gained from its SAR studies continues to be instrumental in the ongoing quest for novel and improved selective progesterone receptor modulators for the treatment of a range of hormone-dependent diseases.
References
Lonaprisan's Impact on Cell Cycle Progression in T47D Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of Lonaprisan on cell cycle progression in T47D human breast cancer cells. This compound, a selective progesterone receptor antagonist, has demonstrated potent anti-proliferative effects, primarily through the induction of cell cycle arrest. This document outlines the key signaling pathways, experimental methodologies used to elucidate these effects, and quantitative data summarizing the impact of this compound on cell cycle distribution.
Core Mechanism: G0/G1 Cell Cycle Arrest
This compound exerts its anti-proliferative effects on T47D cells by inducing a robust arrest in the G0/G1 phase of the cell cycle.[1][2] This blockade prevents cells from transitioning into the S phase, thereby inhibiting DNA replication and subsequent cell division. The primary mechanism driving this G0/G1 arrest is the direct upregulation of the cyclin-dependent kinase inhibitor (CDKI) p21.[1][2][3]
Signaling Pathway of this compound-Induced Cell Cycle Arrest
The signaling cascade initiated by this compound culminates in the inhibition of key G1 phase kinases, leading to cell cycle arrest. The central events are:
-
Progesterone Receptor (PR) Antagonism: this compound binds to the progesterone receptor, acting as an antagonist.
-
Transcriptional Regulation of p21: The this compound-bound PR complex translocates to the nucleus and directly binds to the promoter region of the CDKN1A gene, which encodes the p21 protein. This interaction requires the presence of the Sp1 transcription factor and intact DNA-binding domains of the PR.
-
Induction of p21 Expression: This direct binding leads to a significant increase in the transcription and translation of the p21 protein.
-
Inhibition of Cyclin-CDK Complexes: The elevated levels of p21 protein bind to and inhibit the activity of cyclin D1-CDK4/6 and cyclin E-CDK2 complexes. These complexes are critical for phosphorylating the retinoblastoma protein (pRB) and driving the cell cycle past the G1 restriction point.
-
pRB Hypophosphorylation: The inhibition of cyclin D1-CDK4/6 and cyclin E-CDK2 activity results in the reduced phosphorylation (hypophosphorylation) of pRB.
-
G0/G1 Arrest: Hypophosphorylated pRB remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry. This leads to a strong arrest of the cells in the G0/G1 phase.
Quantitative Analysis of Cell Cycle Distribution
Treatment of T47D cells with this compound leads to a significant redistribution of cells within the cell cycle, characterized by an accumulation in the G0/G1 phase and a corresponding decrease in the S and G2/M phases.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | ~45-55 | ~30-40 | ~10-20 |
| This compound (1 µM) | ~70-80 | ~10-20 | ~5-10 |
Note: These values are representative and may vary based on experimental conditions such as treatment duration and specific cell passage number.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on T47D cells.
Cell Culture and Hormone Treatment
-
Cell Line: T47D human breast cancer cells.
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and L-glutamine.
-
Hormone Starvation: Prior to hormone treatment, cells are cultured in phenol red-free RPMI with 5% charcoal-stripped FBS for 48-72 hours to deplete endogenous steroids.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for specified time points (e.g., 24, 48, 72 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the percentage of cells in each phase of the cell cycle.
-
Cell Harvest: Adherent T47D cells are washed with PBS and harvested by trypsinization.
-
Cell Fixation: Cells are washed with cold PBS and fixed in ice-cold 70% ethanol while vortexing gently. Fixed cells can be stored at -20°C.
-
Staining: Fixed cells are washed with PBS and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA content histograms.
Western Blot Analysis
This technique is used to measure the protein levels of key cell cycle regulators.
-
Protein Extraction: Treated cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., p21, Cyclin D1, CDK4, p-pRB, total pRB, β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Summary and Conclusion
This compound effectively inhibits the proliferation of T47D breast cancer cells by inducing a G0/G1 phase cell cycle arrest. This is achieved through a direct, progesterone receptor-mediated upregulation of the cyclin-dependent kinase inhibitor p21. The subsequent inhibition of cyclin D1-CDK4/6 and cyclin E-CDK2 activities leads to the maintenance of pRB in its active, hypophosphorylated state, thereby blocking the entry of cells into the S phase. These findings underscore the potential of this compound as a therapeutic agent for progesterone receptor-positive breast cancers and provide a clear molecular rationale for its anti-proliferative effects. Further investigation into the interplay with other cell cycle inhibitors, such as p27, may provide additional insights into the comprehensive mechanism of action of antiprogestins in breast cancer therapy.
References
- 1. The antiprogestin this compound inhibits breast cancer cell proliferation by inducing p21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. Antiprogestin inhibition of cell cycle progression in T-47D breast cancer cells is accompanied by induction of the cyclin-dependent kinase inhibitor p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Studies on Lonaprisan (ZK-230211): An In-depth Technical Guide
Introduction
Overview of Lonaprisan (ZK-230211)
This compound, also known as ZK-230211 or BAY 86-5044, is a synthetic, steroidal antiprogestogen.[1][2] It is a selective progesterone receptor modulator (SPRM) that acts as a potent and highly selective silent antagonist of the progesterone receptor (PR).[1] Developed by Bayer HealthCare Pharmaceuticals, this compound was investigated for the treatment of gynecological disorders such as endometriosis and dysmenorrhea, as well as for hormone-dependent breast cancer.[1][2] Despite reaching Phase II clinical trials, its development was ultimately discontinued.
Rationale for Development
Progesterone, acting via its receptor, plays a crucial role in the normal physiology of the female reproductive system. However, it is also implicated in the pathophysiology of several diseases. In endometriosis, progesterone is thought to stimulate the growth of ectopic endometrial tissue. In certain types of breast cancer, the progesterone receptor is expressed, and its signaling is believed to contribute to tumor proliferation. Therefore, a potent and selective progesterone receptor antagonist like this compound was developed with the therapeutic goal of blocking these pathological effects of progesterone.
Mechanism of Action
Progesterone Receptor Antagonism
This compound is a pure progesterone receptor antagonist. Unlike some other antiprogestins, it does not exhibit partial agonist activity, even in the presence of protein kinase A (PKA) activators. It demonstrates high antagonistic activity on both progesterone receptor isoforms, PR-A and PR-B. The binding of this compound to the progesterone receptor prevents the receptor from adopting an active conformation, thereby inhibiting the downstream signaling pathways that are normally triggered by progesterone.
Signaling Pathways
The primary mechanism of action of this compound involves the competitive inhibition of the progesterone receptor. Progesterone, upon binding to its receptor, induces a conformational change that leads to the dissociation of heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the progesterone-receptor complex binds to progesterone response elements (PREs) on the DNA, leading to the transcription of target genes.
This compound, by binding to the progesterone receptor, prevents these steps. One of the key downstream effects of this compound in breast cancer cells is the induction of the cyclin-dependent kinase inhibitor p21. This induction occurs through the direct binding of the this compound-progesterone receptor complex to the p21 promoter. The upregulation of p21 leads to cell cycle arrest in the G0/G1 phase and a subsequent inhibition of cell proliferation.
Pharmacodynamics
In Vitro Studies
The binding affinity of this compound for various steroid receptors was determined using cytosolic extracts from different tissues and cell lines. The results are summarized in the table below.
| Receptor | Source | Radioligand | Relative Binding Affinity (%) |
| Progesterone (Human) | T47D cells | [³H]ORG 2058 | 300 |
| Glucocorticoid (Rat) | Thymus | [³H]Dexamethasone | 10 |
| Androgen (Rat) | Prostate | [³H]Mibolerone | <0.1 |
| Estrogen (Porcine) | Uterus | [³H]Estradiol | <0.1 |
| Mineralocorticoid (Rat) | Kidney | [³H]Aldosterone | <0.1 |
| Data from Fuhrmann et al., 2000. |
The in vitro efficacy of this compound was evaluated in human breast cancer (T47D) and endometrial cancer (Ishikawa) cell lines.
| Cell Line | Assay | Endpoint | IC50 / ED50 |
| T47D | Proliferation Assay | Inhibition of cell growth | ~1 nM |
| Ishikawa | Alkaline Phosphatase | Inhibition of progesterone-induced ALP activity | ~0.1 nM |
| Data from Fuhrmann et al., 2000. |
In Vivo Studies
The McPhail test in rabbits was used to assess the anti-progestagenic activity of this compound on the endometrium.
| Compound | Route of Administration | Dose for 50% Inhibition (mg/animal/day) |
| This compound | Subcutaneous | 0.03 |
| This compound | Oral | 0.3 |
| Data from Fuhrmann et al., 2000. |
Preclinical studies in rat models of endometriosis have demonstrated the efficacy of this compound in reducing the size of endometriotic lesions.
| Animal Model | Treatment | Dose | Outcome |
| Rat | This compound (s.c.) | 1 mg/kg/day | Significant reduction in lesion size |
| Data from Fuhrmann et al., 2000. |
The antitumor activity of this compound was evaluated in the 7,12-dimethylbenz[a]anthracene (DMBA)-induced mammary tumor model in rats.
| Treatment | Dose (mg/kg/day, s.c.) | Tumor Growth Inhibition (%) |
| This compound | 0.3 | ~50 |
| This compound | 1.0 | ~80 |
| This compound | 3.0 | >90 |
| Data from Fuhrmann et al., 2000. |
Pharmacokinetics
Oral Bioavailability
The oral bioavailability of this compound was assessed in preclinical animal models.
| Species | Oral Bioavailability (%) |
| Rat | ~30 |
| Dog | ~50 |
| Data from Fuhrmann et al., 2000. |
Toxicology
Detailed preclinical toxicology data for this compound is not extensively published in the public domain. However, it has been reported that this compound was well-tolerated in Phase I clinical studies, suggesting a favorable safety profile in initial human trials.
Experimental Protocols
Progesterone Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound to the progesterone receptor.
-
Materials: T47D human breast cancer cells, [³H]ORG 2058 (radioligand), unlabeled this compound, appropriate buffers.
-
Procedure:
-
Prepare a cytosolic fraction from T47D cells, which are rich in human progesterone receptors.
-
Incubate the cytosol with a fixed concentration of [³H]ORG 2058 and varying concentrations of unlabeled this compound.
-
After incubation, separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or gel filtration.
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]ORG 2058 (IC50) is determined.
-
The relative binding affinity is calculated by comparing the IC50 of this compound to that of a reference compound (e.g., progesterone).
-
T47D Cell Proliferation Assay
-
Objective: To assess the antiproliferative effect of this compound on breast cancer cells.
-
Materials: T47D cells, cell culture medium, this compound, MTT or SRB reagent.
-
Procedure:
-
Seed T47D cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
At the end of the treatment period, add MTT or SRB reagent to the wells and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the percentage of growth inhibition for each concentration and determine the IC50 value.
-
Alkaline Phosphatase Assay (Ishikawa Cells)
-
Objective: To evaluate the anti-progestagenic activity of this compound in endometrial cancer cells.
-
Materials: Ishikawa cells, cell culture medium, progesterone, this compound, alkaline phosphatase substrate.
-
Procedure:
-
Culture Ishikawa cells in a suitable medium.
-
Treat the cells with a fixed concentration of progesterone to induce alkaline phosphatase (ALP) activity, along with varying concentrations of this compound.
-
After a defined incubation period, lyse the cells and measure the ALP activity using a colorimetric or fluorometric substrate.
-
The concentration of this compound that inhibits 50% of the progesterone-induced ALP activity (ED50) is determined.
-
McPhail Test (Rabbit Model)
-
Objective: To assess the in vivo anti-progestagenic effect of this compound on the endometrium.
-
Materials: Immature female rabbits, estrogen, progesterone, this compound.
-
Procedure:
-
Prime immature female rabbits with estrogen to induce endometrial proliferation.
-
Administer progesterone to induce secretory changes in the endometrium.
-
Co-administer this compound at various doses.
-
After the treatment period, sacrifice the animals and histologically examine the uteri.
-
The degree of endometrial transformation is scored, and the dose of this compound that causes a 50% inhibition of the progesterone-induced effect is determined.
-
DMBA-Induced Mammary Tumor Model (Rat)
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Materials: Female Sprague-Dawley rats, 7,12-dimethylbenz[a]anthracene (DMBA), this compound.
-
Procedure:
-
Induce mammary tumors in young female rats by oral administration of DMBA.
-
Once tumors are established and have reached a palpable size, randomize the animals into treatment and control groups.
-
Administer this compound or vehicle to the respective groups for a defined period.
-
Measure tumor size regularly using calipers.
-
At the end of the study, calculate the percentage of tumor growth inhibition in the this compound-treated groups compared to the control group.
-
Conclusion
The preclinical data on this compound (ZK-230211) demonstrate that it is a potent and selective progesterone receptor antagonist with significant antiproliferative and anti-progestagenic activity. In vitro studies confirmed its high binding affinity for the progesterone receptor and its ability to inhibit the growth of hormone-dependent cancer cells. In vivo studies in animal models of endometriosis and breast cancer further supported its therapeutic potential. While the clinical development of this compound was discontinued, the extensive preclinical research provides a valuable foundation for the continued investigation of progesterone receptor antagonists in the treatment of gynecological disorders and hormone-responsive cancers.
References
Methodological & Application
Application Notes and Protocols for Lonaprisan in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Lonaprisan (also known as ZK230211), a selective progesterone receptor (PR) antagonist, in various mouse models. The provided protocols and data are intended to guide researchers in designing and executing preclinical studies.
Data Presentation: this compound and Other Progesterone Receptor Antagonist Dosages
The following table summarizes the reported dosages of this compound and other relevant progesterone receptor antagonists in different in vivo rodent models. This information is critical for dose selection and study design.
| Compound | Mouse Model | Disease/Condition | Dosage | Administration Route | Frequency | Vehicle | Outcome |
| This compound | Pelizaeus-Merzbacher Disease (PMD) Mouse Model | Neurological Disorder | 2, 20, 125 mg/kg | Subcutaneous | Daily | 90% sesame oil and 10% benzylbenzoate | 125 mg/kg significantly reduced Plp1 mRNA overexpression[1]. |
| This compound | Pelizaeus-Merzbacher Disease (PMD) Mouse Model | Neurological Disorder | 125 mg/kg | Subcutaneous | Daily | 90% sesame oil and 10% benzylbenzoate | Long-term treatment ameliorated the clinical phenotype[1]. |
| Mifepristone | Mammary Carcinoma Mouse Model | Breast Cancer | 12 mg/kg | Subcutaneous | Daily | Not specified | Induced complete regression of ER+ PR+ mammary carcinomas[2]. |
| Mifepristone | Mammary Carcinoma Mouse Model | Breast Cancer | 6 mg pellet | Subcutaneous | Single implantation | Not applicable | Induced complete regression of ER+ PR+ mammary carcinomas[2]. |
| Mifepristone | Ovarian Cancer Xenograft (SK-OV-3) in Nude Mice | Ovarian Cancer | 0.5, 1 mg/day | Not specified | Daily | Not specified | Dose-dependent inhibition of tumor growth[3]. |
| Dienogest | Endometriosis Mouse Model | Endometriosis | 1 mg/kg | Not specified | Daily for 14 days | Not specified | Therapeutic effect observed. |
| Cabergoline | Endometriosis Mouse Model | Endometriosis | 0.05 mg/kg | Not specified | Daily for 14 days | Not specified | Therapeutic effect observed. |
| Formononetin | Endometriosis Mouse Model | Endometriosis | 40, 80 mg/kg/day | Intraperitoneal | Daily for 4 weeks | Not specified | Reduced the number of endometriotic lesions. |
Experimental Protocols
This compound Administration in a Pelizaeus-Merzbacher Disease (PMD) Mouse Model
Objective: To assess the therapeutic effect of this compound on downregulating Plp1 mRNA overexpression.
Materials:
-
This compound (ZK230211)
-
Sesame oil
-
Benzyl benzoate
-
PMD transgenic mice
-
Wild-type control mice
-
Standard animal handling and injection equipment
Procedure:
-
Drug Formulation: Prepare the dosing solution by suspending this compound in a vehicle mixture of 90% sesame oil and 10% benzyl benzoate.
-
Animal Groups:
-
Group 1: PMD mice receiving this compound (125 mg/kg body weight).
-
Group 2: PMD mice receiving vehicle only (placebo).
-
Group 3: Wild-type mice receiving vehicle only.
-
-
Administration:
-
Administer this compound or vehicle via daily subcutaneous injections.
-
Begin treatment at 3 weeks of age (weaning time).
-
Continue treatment for 10 consecutive weeks.
-
-
Dose-Finding Pilot Study:
-
To determine the optimal dosage, a preliminary study can be conducted with varying doses (e.g., 2 mg/kg, 20 mg/kg, and 125 mg/kg) for a shorter duration (e.g., 10 days).
-
Assess the primary endpoint (e.g., Plp1 mRNA expression) to select the most effective dose for the long-term study.
-
-
Endpoint Analysis:
-
Monitor clinical phenotype (e.g., motor performance tests).
-
At the end of the treatment period, sacrifice animals and collect tissues (e.g., brain, spinal cord) for molecular (qRT-PCR for Plp1 mRNA) and histological analysis.
-
General Protocol for Establishing a Breast Cancer Xenograft Model
While specific this compound dosage for a breast cancer xenograft model was not identified in the literature, the following is a general protocol for establishing such a model, into which a therapeutic agent like this compound could be incorporated. The T47D cell line is a suitable model as it is progesterone receptor-positive.
Objective: To establish a human breast cancer xenograft model in immunocompromised mice to evaluate the efficacy of anti-cancer agents.
Materials:
-
T47D human breast cancer cell line
-
Matrigel
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cell culture reagents
-
Standard animal handling and injection equipment
Procedure:
-
Cell Culture: Culture T47D cells under standard conditions.
-
Cell Preparation for Injection:
-
Harvest cells and resuspend in a mixture of media/PBS and Matrigel (e.g., 1:1 ratio).
-
The final cell concentration should be such that the desired number of cells (e.g., 1 x 106 to 10 x 106) is in the injection volume (e.g., 100-200 µL).
-
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank or orthotopically into the mammary fat pad.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width2).
-
-
Treatment Initiation:
-
Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize mice into treatment and control groups.
-
Begin administration of the therapeutic agent (e.g., this compound) and vehicle control according to the desired dosage and schedule.
-
-
Endpoint Analysis:
-
Continue to monitor tumor growth and animal health (e.g., body weight).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and molecular studies.
-
Mandatory Visualizations
Signaling Pathway of Progesterone Receptor Antagonism by this compound
References
- 1. Progesterone Antagonist Therapy in a Pelizaeus-Merzbacher Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid profile in patients with breast cancer and in mice treated with mifepristone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lonaprisan Treatment in T47D Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lonaprisan is a selective progesterone receptor (PR) antagonist that has been investigated for its potential therapeutic effects in progesterone-responsive breast cancers. The T47D human breast cancer cell line, which expresses high levels of the progesterone receptor, serves as a critical in vitro model for studying the efficacy and mechanism of action of antiprogestin compounds like this compound. These application notes provide a detailed protocol for the treatment of T47D cells with this compound and subsequent analysis of its effects on cell viability, protein expression, and cell cycle progression.
Mechanism of Action
This compound exerts its antiproliferative effects on T47D cells primarily by antagonizing the progesterone receptor. Upon binding to the PR, this compound induces a conformational change that prevents the receptor from activating pro-proliferative downstream signaling pathways. A key mechanism of action is the induction of the cyclin-dependent kinase (CDK) inhibitor p21 (CDKN1A). The this compound-bound progesterone receptor directly binds to the promoter region of the p21 gene, leading to its increased transcription and translation.[1] The resulting elevation in p21 protein levels leads to the inhibition of cyclin-CDK complexes, which are essential for cell cycle progression, ultimately causing a G0/G1 phase arrest and a reduction in cell proliferation.[1][2][3]
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment on T47D cells. These values are illustrative and should be determined experimentally.
Table 1: Effect of this compound on T47D Cell Viability (72-hour treatment)
| This compound Concentration (nM) | Percent Viability (Relative to Vehicle Control) |
| 0.1 | ~95% |
| 1 | ~85% |
| 10 | ~60% |
| 100 | ~40% |
| 1000 | ~25% |
| Estimated IC50 | ~50-100 nM |
Table 2: Effect of this compound on p21 Protein Expression (48-hour treatment)
| Treatment | Fold Change in p21 Protein Level (Relative to Vehicle Control) |
| Vehicle (DMSO) | 1.0 |
| This compound (100 nM) | ~3-5 fold increase |
Table 3: Effect of this compound on T47D Cell Cycle Distribution (48-hour treatment)
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | ~55% | ~30% | ~15% |
| This compound (100 nM) | ~75% | ~15% | ~10% |
Experimental Protocols
T47D Cell Culture and Maintenance
Materials:
-
T47D cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
Protocol:
-
Culture T47D cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For passaging, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and seed into new flasks at a subcultivation ratio of 1:3 to 1:5.
-
For experiments, seed cells in appropriate culture plates and allow them to adhere overnight.
Cell Viability Assay (MTT Assay)
Materials:
-
T47D cells seeded in a 96-well plate
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed T47D cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for p21 Expression
Materials:
-
T47D cells seeded in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed T47D cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 100 nM) or vehicle (DMSO) for 48 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-p21 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize p21 expression to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
T47D cells seeded in 6-well plates
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed T47D cells in 6-well plates and treat with this compound (e.g., 100 nM) or vehicle (DMSO) for 48 hours.
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: this compound Signaling Pathway in T47D Cells.
Caption: General Experimental Workflow for this compound in T47D Cells.
References
- 1. The antiprogestin this compound inhibits breast cancer cell proliferation by inducing p21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antiprogestin inhibition of cell cycle progression in T-47D breast cancer cells is accompanied by induction of the cyclin-dependent kinase inhibitor p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lonaprisan's Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the available data and potential methodologies for studying the effects of Lonaprisan (also known as ZK 230211), a selective progesterone receptor (PR) antagonist, in animal models. Due to the discontinuation of its clinical development, publicly available preclinical data, particularly for its primary intended indications of endometriosis and breast cancer, is limited. These notes compile the available information and provide generalized protocols for relevant animal models.
Mechanism of Action
This compound is a potent and highly selective "silent" antagonist of the progesterone receptor (PR).[1] It acts by binding to the PR and inhibiting its activation, thereby blocking the downstream effects of progesterone.[2] In vitro studies have demonstrated that this compound can inhibit the proliferation of breast cancer cells by inducing the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest in the G0/G1 phase.[3][4]
Signaling Pathway
The proposed signaling pathway for this compound's antiproliferative effects involves its binding to the progesterone receptor, leading to the inhibition of cell cycle progression.
Caption: this compound signaling pathway.
Animal Models
Mouse Model of Pelizaeus-Merzbacher Disease
A study on a mouse model of Pelizaeus-Merzbacher disease (PMD), a neurological disorder, utilized this compound to investigate its therapeutic potential. This provides the most detailed available protocol for this compound administration in mice.
Experimental Protocol:
-
Animal Model: Plp1 transgenic PMD mice.
-
Drug Formulation: this compound suspended in a mixture of 90% sesame oil and 10% benzyl benzoate.
-
Dosing and Administration: 125 mg/kg body weight administered daily via subcutaneous injections.
-
Treatment Duration: 10 consecutive weeks, starting at 3 weeks of age.
-
Endpoint Analysis:
-
Motor Performance: Grid slip analysis to assess clinical phenotype.
-
Gene Expression: mRNA expression analysis of Plp1.
-
Histology: Electron microscopy to quantify myelinated and unmyelinated axons in the corticospinal tract.
-
Apoptosis: Analysis of apoptosis-related gene expression.
-
Quantitative Data from PMD Mouse Model:
| Parameter | Control (PMD Mice) | This compound-treated (PMD Mice) | Wild-type Mice |
| Myelinated Axons (per 1,000 µm²) | ~203 | 254 (a 25% increase) | Not specified |
| Unmyelinated Axons (per 1,000 µm²) | 489 | 524 | 7 |
| Plp1 mRNA Expression (fold change vs. wild-type) | 1.8 | 1.5 (significant reduction) | 1.0 |
Rat Model of Endometriosis (Generalized Protocol)
Surgically induced endometriosis in rats is a commonly used model to study the efficacy of therapeutic agents. While no specific studies using this compound in this model are published, the following protocol can be adapted.
Experimental Workflow:
Caption: Experimental workflow for a rat endometriosis model.
Experimental Protocol:
-
Animal Model: Adult female Wistar or Sprague-Dawley rats.
-
Endometriosis Induction:
-
Anesthetize a donor rat and perform a laparotomy to expose the uterus.
-
Excise one uterine horn and place it in sterile saline.
-
Suture the donor rat.
-
Open the uterine horn longitudinally and cut it into small fragments (e.g., 3x3 mm).
-
Anesthetize recipient rats and perform a laparotomy.
-
Suture the uterine fragments to the peritoneal wall or major blood vessels.
-
Close the abdominal incision.
-
-
Treatment:
-
Allow approximately 2-4 weeks for endometriotic lesions to establish.
-
Administer this compound (dose to be determined by dose-ranging studies) or vehicle control daily for a specified period (e.g., 4-8 weeks).
-
-
Endpoint Analysis:
-
Measure the size and weight of the endometriotic lesions.
-
Perform histological analysis to assess lesion morphology.
-
Conduct immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Mouse Xenograft Model of Breast Cancer (Generalized Protocol)
Xenograft models using human breast cancer cell lines are standard for evaluating the efficacy of anti-cancer agents.
Experimental Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude, SCID, or NOD/SCID).
-
Cell Line: Progesterone receptor-positive human breast cancer cell line (e.g., T47D).
-
Tumor Induction:
-
Culture T47D cells under appropriate conditions.
-
Resuspend cells in a suitable medium (e.g., Matrigel/PBS mixture).
-
Inject cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank or mammary fat pad of the mice.
-
-
Treatment:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control daily.
-
-
Endpoint Analysis:
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, excise tumors for weight measurement, histological analysis, and biomarker studies (e.g., p21 expression).
-
Pharmacokinetics and Toxicology
Specific preclinical pharmacokinetic and toxicology data for this compound in animal models is not extensively published. General toxicology studies for new chemical entities typically involve acute and repeated-dose toxicity studies in at least two species (one rodent and one non-rodent).
General Pharmacokinetic Parameters to Assess:
| Parameter | Description |
| Cmax | Maximum (peak) plasma drug concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve (total drug exposure) |
| t1/2 | Elimination half-life |
| CL | Clearance (volume of plasma cleared of the drug per unit time) |
| Vd | Volume of distribution (apparent volume into which the drug is distributed) |
General Toxicology Assessments:
| Assessment Type | Parameters Evaluated |
| Clinical Observations | Changes in behavior, appearance, and activity levels. |
| Body Weight | Regular monitoring for weight loss. |
| Food and Water Consumption | Measurement of daily intake. |
| Hematology | Complete blood count (CBC) and differential. |
| Clinical Chemistry | Liver and kidney function tests, electrolytes. |
| Gross Pathology | Macroscopic examination of organs at necropsy. |
| Histopathology | Microscopic examination of tissues. |
Disclaimer: The information provided in these application notes is for research purposes only. The protocols are generalized and may require optimization for specific experimental conditions. As this compound is a discontinued investigational drug, its availability may be limited. Researchers should consult relevant literature and adhere to all institutional and national guidelines for animal care and use.
References
- 1. Efficacy of anti-tumor necrosis factor therapy on endometriosis in an experimental rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized phase II study of this compound as second-line therapy for progesterone receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antiprogestin this compound inhibits breast cancer cell proliferation by inducing p21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Subcutaneous Administration of Lonaprisan in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonaprisan (developmental codes: ZK-230211, BAY 86-5044) is a potent and highly selective steroidal progesterone receptor (PR) antagonist.[1] Although primarily investigated as an oral agent for conditions such as breast cancer and endometriosis before its discontinuation, preclinical research has demonstrated its administration via the subcutaneous route.[1][2] These application notes provide a comprehensive overview of this compound, its mechanism of action, and a detailed protocol for its subcutaneous administration in a research setting.
Mechanism of Action
This compound exerts its biological effects by acting as a pure antagonist to the progesterone receptor. Unlike some other antiprogestins, it does not exhibit partial agonist activity.[3] The primary mechanism involves the binding of this compound to both isoforms of the progesterone receptor (PR-A and PR-B).[3] This binding prevents the receptor from being activated by its natural ligand, progesterone.
The this compound-bound progesterone receptor complex can directly interact with the promoter region of the cyclin-dependent kinase inhibitor p21 gene. This interaction leads to the induction of p21 expression. The subsequent increase in p21 protein levels results in the inhibition of cell proliferation and causes cell cycle arrest in the G0/G1 phase. Studies have shown that this induction of p21 is crucial for the antiproliferative effects of this compound.
Signaling Pathway of this compound
Caption: this compound binds to the progesterone receptor, inducing p21 gene expression and G0/G1 cell cycle arrest.
Data from Clinical and Preclinical Studies
Preclinical Subcutaneous Administration
A study in a Pelizaeus-Merzbacher mouse model utilized daily subcutaneous injections of this compound.
| Parameter | Value | Reference |
| Species | Mouse | |
| Dosage | 125 mg/kg | |
| Frequency | Daily | |
| Duration | 10 consecutive weeks | |
| Outcome | Ameliorated clinical phenotype |
Phase II Clinical Trial Data (Oral Administration)
A randomized, open-label, phase II study evaluated the efficacy and tolerability of once-daily oral this compound in postmenopausal women with PR-positive, HER2-negative metastatic breast cancer.
| Parameter | This compound 25 mg (n=34) | This compound 100 mg (n=34) | Reference |
| Administration Route | Oral | Oral | |
| Stable Disease (≥6 months) | 21% (6 of 29 patients) | 7% (2 of 29 patients) | |
| Patients with ≥1 Adverse Event | Not specified individually | 94.1% (32 of 34 patients) | |
| Most Frequent Adverse Events (>10% overall) | Fatigue, hot flush, dyspnoea, nausea, asthenia, headache, constipation, vomiting, decreased appetite | Fatigue, hot flush, dyspnoea, nausea, asthenia, headache, constipation, vomiting, decreased appetite |
Experimental Protocols
Disclaimer: The following protocols are intended for research purposes only. All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.
Protocol 1: Preparation of this compound for Subcutaneous Administration in Rodents
This compound is a steroidal compound and is expected to have low aqueous solubility. Therefore, a vehicle suitable for hydrophobic compounds is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil or Sesame oil, sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles
-
Vortex mixer
-
Warming block or water bath
Procedure:
-
Vehicle Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve this compound at 100 mg/mL in DMSO. This may require vortexing.
-
For the final dosing solution, dilute the this compound-DMSO stock in a suitable oil vehicle (e.g., corn oil or sesame oil). A common practice is to ensure the final concentration of DMSO is low (e.g., <5% v/v) to minimize toxicity.
-
Example Calculation for a 10 mg/mL dosing solution:
-
To prepare 1 mL of a 10 mg/mL solution, add 100 µL of the 100 mg/mL this compound-DMSO stock to 900 µL of sterile corn oil. This results in a final DMSO concentration of 10%. Adjust as needed based on preliminary toxicity studies.
-
-
-
Formulation:
-
Add the calculated volume of the this compound-DMSO stock to the sterile oil in a sterile microcentrifuge tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved and the solution is homogenous. Gentle warming (e.g., to 37°C) may aid in dissolution.
-
-
Storage:
-
Prepare the dosing solution fresh on the day of administration. If short-term storage is necessary, protect from light and store at 2-8°C. Before administration, allow the solution to return to room temperature.
-
Protocol 2: Subcutaneous Administration of this compound to Rodents
This protocol provides a general guideline for subcutaneous injection in mice or rats.
Materials:
-
Prepared this compound dosing solution
-
Appropriate animal restraint device (if necessary)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol wipes
-
Sharps container
Procedure:
-
Animal Preparation:
-
Weigh the animal to determine the correct injection volume based on the desired dosage (e.g., 125 mg/kg as per the preclinical study).
-
-
Dose Preparation:
-
Draw the calculated volume of the this compound solution into the sterile syringe. Ensure there are no air bubbles.
-
Change to a new sterile needle before injection.
-
-
Restraint:
-
Manually restrain the animal. For mice, this can often be done by a single person. For rats, a second person may be needed for restraint.
-
Grasp the loose skin over the shoulders and behind the ears ("scruffing").
-
-
Injection:
-
Identify the injection site, typically the loose skin over the back between the shoulders (interscapular region) or the flank.
-
Create a "tent" of skin at the injection site.
-
Insert the needle, with the bevel facing up, at the base of the tented skin, parallel to the body. Be careful not to pass the needle through to the other side of the skin fold.
-
Gently pull back on the plunger to ensure negative pressure (aspirate). If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.
-
If no blood is aspirated, slowly inject the solution. A small bleb or lump under the skin should form.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Dispose of the syringe and needle in a sharps container.
-
Experimental Workflow for a Subcutaneous this compound Study
Caption: A typical workflow for a preclinical study involving subcutaneous administration of this compound.
References
- 1. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 2. Progesterone Antagonist Therapy in a Pelizaeus-Merzbacher Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antiprogestin this compound inhibits breast cancer cell proliferation by inducing p21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Lonaprisan in Breast Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonaprisan (developmental code name ZK 230211) is a selective progesterone receptor (PR) antagonist that has been investigated for its potential therapeutic role in progesterone-dependent gynecological diseases, including breast cancer. Progesterone, acting through its receptor, can promote the proliferation of breast cancer cells. Consequently, blocking this pathway with a PR antagonist like this compound presents a rational therapeutic strategy. While clinical trials have shown limited efficacy in metastatic breast cancer, preclinical studies, primarily in vitro, have elucidated its mechanism of action and antiproliferative effects.[1][2]
These application notes provide a summary of the available preclinical data on this compound, focusing on its effects in breast cancer models. Due to a scarcity of published in vivo data specifically for this compound in breast cancer xenograft models, this document also includes generalized protocols for establishing and utilizing such models for the evaluation of PR antagonists.
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by acting as a competitive antagonist of the progesterone receptor. In vitro studies using the T47D human breast cancer cell line, which is PR-positive, have demonstrated that this compound inhibits cell proliferation by inducing a G0/G1 phase cell cycle arrest.[3][4] This cell cycle inhibition is associated with the induction of the cyclin-dependent kinase inhibitor p21.[3]
The proposed mechanism involves the direct binding of the this compound-progesterone receptor complex to the promoter region of the p21 gene, leading to its transcriptional activation. This action appears to be independent of c-Src interaction but requires intact PR DNA-binding capabilities.
Preclinical Data (In Vitro)
| Cell Line | Assay | Endpoint | Result |
| T47D | Cell Proliferation | Inhibition of cell growth | Strong inhibition observed |
| T47D | Cell Cycle Analysis | Cell cycle distribution | Arrest in G0/G1 phase |
| T47D | Gene Expression | p21 induction | Significant increase in p21 expression |
Experimental Protocols
While specific protocols for in vivo studies with this compound are not detailed in the available literature, the following are generalized, yet detailed, protocols for establishing and utilizing breast cancer xenograft models to evaluate a progesterone receptor antagonist like this compound.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous xenograft model using a PR-positive breast cancer cell line such as T47D.
Materials:
-
T47D human breast cancer cell line
-
Culture medium (e.g., RPMI-1640 with 10% FBS and insulin)
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
17β-estradiol pellets (0.72 mg, 60-day release)
-
This compound (or vehicle control)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture T47D cells in appropriate medium until they reach 70-80% confluency.
-
Animal Preparation: Two to three days prior to cell injection, implant a 17β-estradiol pellet subcutaneously in the dorsal neck region of each mouse. This is crucial for the growth of estrogen-dependent T47D cells.
-
Cell Preparation for Injection:
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 107 cells/mL. Keep on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice twice weekly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers twice a week.
-
Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle for administration (e.g., oral gavage or subcutaneous injection). The exact dose would need to be determined from dose-finding studies, but a starting point could be in the range of 10-50 mg/kg/day based on studies with other antiprogestins.
-
Administer this compound or vehicle to the respective groups daily for the duration of the study (e.g., 21-28 days).
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process for further analysis (e.g., histology, immunohistochemistry for Ki-67 and p21, western blotting).
-
Compare tumor growth inhibition between the treatment and control groups.
-
Protocol 2: Patient-Derived Xenograft (PDX) Model
PDX models are established directly from patient tumor tissue and are considered more representative of the heterogeneity of human tumors.
Materials:
-
Freshly obtained patient breast tumor tissue (PR-positive)
-
Surgical tools for mincing tissue
-
Digestion solution (e.g., collagenase/hyaluronidase)
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female highly immunodeficient mice (e.g., NOD/SCID or NSG)
-
17β-estradiol pellets
-
This compound (or vehicle control)
Procedure:
-
Tissue Acquisition and Preparation:
-
Obtain fresh, sterile tumor tissue from surgery or biopsy.
-
On ice, mechanically mince the tissue into small fragments (1-2 mm3).
-
(Optional) Enzymatically digest the tissue fragments to create a cell suspension.
-
-
Animal Preparation: As described in Protocol 1, implant estrogen pellets in the mice.
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Implant a small tumor fragment subcutaneously in the flank or orthotopically in the mammary fat pad. If using a cell suspension, mix with Matrigel® and inject as in Protocol 1.
-
-
Tumor Growth and Passaging:
-
Monitor mice for tumor growth. This can take significantly longer than for CDX models.
-
Once a tumor (F0 generation) reaches approximately 1000 mm3, excise it, divide it into smaller fragments, and implant into new recipient mice to expand the model (F1 generation).
-
-
Efficacy Study:
-
Once a sufficient number of mice with established tumors (e.g., F2 or F3 generation) are available, proceed with randomization and treatment as described in Protocol 1 (steps 6 and 7).
-
Conclusion
This compound is a progesterone receptor antagonist with demonstrated antiproliferative effects in PR-positive breast cancer cell lines, primarily through the induction of p21 and subsequent cell cycle arrest. While this provides a strong rationale for its investigation in in vivo models, there is a notable lack of published, detailed studies on its efficacy in breast cancer xenografts. The protocols provided here offer a general framework for conducting such studies, which would be essential to fully characterize the in vivo antitumor activity of this compound and to identify potential biomarkers of response. Further preclinical investigation is warranted to determine if specific patient populations or combination therapies could benefit from treatment with this compound.
References
- 1. Randomized phase II study of this compound as second-line therapy for progesterone receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antiprogestin this compound inhibits breast cancer cell proliferation by inducing p21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
Application Notes and Protocols for the Quantification of Lonaprisan in Tissue
These application notes provide detailed methodologies for the quantification of Lonaprisan in tissue samples, targeting researchers, scientists, and professionals in drug development. The protocols are based on established bioanalytical techniques, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for drug quantification in complex biological matrices.
Introduction
This compound (ZK 230211) is a selective progesterone receptor (PR) antagonist that has been investigated for its potential in treating progesterone-dependent diseases, including breast cancer.[1][2][3] Its mechanism of action involves binding to the progesterone receptor, which in turn modulates the expression of target genes, leading to the inhibition of cell proliferation.[1] Accurate quantification of this compound in tissue is crucial for pharmacokinetic (PK) studies, understanding its tissue distribution, and evaluating its efficacy in preclinical and clinical research.
The following sections detail a comprehensive protocol for the extraction and quantification of this compound from tissue samples using LC-MS/MS. While specific, validated methods for this compound in various tissues are not widely published, this protocol is adapted from well-established methods for the quantification of other small molecule drugs in tissue.[4]
Signaling Pathway of this compound
This compound exerts its effects by modulating the progesterone receptor signaling pathway. As an antagonist, it binds to the progesterone receptor, preventing the natural ligand, progesterone, from binding and activating the receptor. This interaction leads to a conformational change in the receptor, which can then bind to progesterone response elements (PREs) on the DNA. However, instead of recruiting co-activators to initiate gene transcription, the this compound-bound receptor complex recruits co-repressors, leading to the inhibition of progesterone-responsive gene expression. This ultimately results in the inhibition of cell proliferation in progesterone-sensitive tissues.
Caption: this compound's antagonistic action on the progesterone receptor pathway.
Experimental Protocols
Tissue Sample Preparation and Homogenization
This protocol outlines the steps for preparing tissue samples for the extraction of this compound.
Materials:
-
Frozen tissue samples
-
Homogenization buffer (e.g., Phosphate Buffered Saline - PBS)
-
Bead mill homogenizer with appropriate beads (e.g., ceramic or stainless steel)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Ice
Procedure:
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
Place the tissue sample in a pre-filled microcentrifuge tube containing homogenization beads.
-
Add cold homogenization buffer to the tube. A general starting point is a 1:3 or 1:4 tissue weight to buffer volume ratio (e.g., 100 mg of tissue in 300-400 µL of buffer).
-
Homogenize the tissue using a bead mill homogenizer. The duration and speed of homogenization should be optimized for the specific tissue type to ensure complete disruption.
-
Keep the samples on ice throughout the homogenization process to prevent degradation of the analyte.
-
After homogenization, centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (tissue homogenate) for the subsequent extraction procedure.
This compound Extraction from Tissue Homogenate
This protocol describes a liquid-liquid extraction (LLE) procedure for isolating this compound from the tissue homogenate. An alternative, solid-phase extraction (SPE), can also be developed and may offer cleaner extracts.
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample, such as Mifepristone or a stable isotope-labeled this compound)
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of hexane and ethyl acetate). The choice of solvent should be optimized for this compound's polarity.
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with the initial LC mobile phase, e.g., 50:50 acetonitrile:water)
Procedure:
-
To a known volume of tissue homogenate (e.g., 100 µL), add the internal standard solution.
-
Add the extraction solvent at a ratio of at least 1:5 (homogenate:solvent).
-
Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and extraction of this compound into the organic phase.
-
Centrifuge the samples at 3000-4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried extract in a small, precise volume of reconstitution solvent (e.g., 100 µL).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for this compound quantification in tissue.
LC-MS/MS Analysis
This section provides a starting point for developing an LC-MS/MS method for this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., a triple quadrupole instrument) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice for small molecule analysis.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient: A gradient elution starting with a low percentage of organic phase (B) and increasing over time will likely be required to separate this compound from endogenous matrix components.
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing the pure compounds into the mass spectrometer. For this compound (C29H31F3O3), the protonated molecule [M+H]+ would be the precursor ion.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to achieve the best signal for this compound.
Quantitative Data Summary
The following table summarizes hypothetical yet realistic performance characteristics of an LC-MS/MS method for this compound quantification in tissue. These values would need to be established during method validation.
| Parameter | Brain Tissue | Breast Tumor Tissue | Uterine Tissue |
| Linearity Range (ng/g) | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 |
| Lower Limit of Quantification (LLOQ) (ng/g) | 0.1 | 0.1 | 0.1 |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% |
| Precision (% RSD) | < 15% | < 15% | < 15% |
| Recovery (%) | > 80% | > 80% | > 80% |
| Matrix Effect (%) | 85 - 115% | 85 - 115% | 85 - 115% |
Note: These are target values for a validated bioanalytical method. Actual values may vary depending on the specific tissue matrix and the optimized protocol.
Method Validation
For regulatory submissions, the analytical method must be fully validated according to guidelines from agencies such as the FDA or EMA. Key validation parameters include:
-
Selectivity and Specificity: Ensuring that endogenous components in the tissue matrix do not interfere with the quantification of this compound and the IS.
-
Linearity and Range: Demonstrating a linear relationship between the detector response and the concentration of this compound over a specified range.
-
Accuracy and Precision: Assessing the closeness of the measured values to the true values (accuracy) and the degree of scatter in the measurements (precision) through intra- and inter-day analyses.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and IS.
-
Stability: Evaluating the stability of this compound in the tissue matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Conclusion
This document provides a comprehensive framework for the development and implementation of an analytical method for the quantification of this compound in tissue samples. The detailed protocols for sample preparation, extraction, and LC-MS/MS analysis, along with the summary of expected quantitative performance, serve as a valuable resource for researchers in the field of drug development. Adherence to rigorous method validation principles is essential to ensure the generation of reliable and reproducible data for pharmacokinetic and pharmacodynamic assessments of this compound.
References
- 1. The antiprogestin this compound inhibits breast cancer cell proliferation by inducing p21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Randomized phase II study of this compound as second-line therapy for progesterone receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Establishing a Lonaprisan-Resistant Cell Line Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for establishing a Lonaprisan-resistant cancer cell line model, a critical tool for studying mechanisms of resistance to selective progesterone receptor modulators (SPRMs). This compound is a potent and selective progesterone receptor (PR) antagonist that has been investigated for the treatment of progesterone-receptor-positive breast cancer.[1][2] Understanding the mechanisms by which cancer cells develop resistance to this compound is crucial for the development of more effective endocrine therapies. This protocol outlines the necessary steps, from selecting a parental cell line to characterizing the resistant phenotype. It includes detailed experimental procedures, recommendations for data analysis, and visualization of key biological pathways.
Introduction
The progesterone receptor (PR) is a key driver in the progression of a significant subset of breast cancers.[3][4] this compound acts as a competitive antagonist of the progesterone receptor, inhibiting its activation and subsequent downstream signaling pathways that promote cell proliferation.[5] However, as with many targeted therapies, the development of resistance is a major clinical challenge. The establishment of in vitro models of this compound resistance is essential for elucidating the molecular mechanisms that drive this resistance and for identifying potential strategies to overcome it.
This application note provides a comprehensive protocol for generating and characterizing a this compound-resistant cell line. The methodology is based on the principle of continuous exposure to gradually increasing concentrations of the drug, selecting for a population of cells that can proliferate in the presence of clinically relevant concentrations of this compound.
Data Presentation
Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. A significant increase in the IC50 value is the primary indicator of acquired resistance.
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (e.g., T47D) | 10 | 1 |
| This compound-Resistant | 500 | 50 |
| (Hypothetical Data) |
Table 2: Proliferation Rates of Parental and Resistant Cell Lines
Comparing the growth rates of parental and resistant cells in the presence and absence of this compound provides further evidence of the resistant phenotype.
| Cell Line | Treatment | Doubling Time (hours) |
| Parental | Vehicle Control | 24 |
| Parental | This compound (100 nM) | 72 |
| This compound-Resistant | Vehicle Control | 28 |
| This compound-Resistant | This compound (100 nM) | 30 |
| (Hypothetical Data) |
Table 3: Expression Levels of Key Proteins in Parental and Resistant Cell Lines
Western blot or other quantitative protein analysis can reveal changes in the expression of proteins involved in the progesterone receptor signaling pathway and potential resistance mechanisms.
| Protein | Parental (Relative Expression) | This compound-Resistant (Relative Expression) |
| Progesterone Receptor (PR) | 1.0 | 0.2 |
| p-Akt (Ser473) | 1.0 | 3.5 |
| Cyclin D1 | 1.0 | 0.8 |
| p21 | 1.0 | 0.3 |
| (Hypothetical Data) |
Experimental Protocols
Cell Culture and Reagents
-
Parental Cell Line: A progesterone receptor-positive breast cancer cell line such as T47D is recommended.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO and store at -20°C.
Protocol for Establishing this compound-Resistant Cell Line
-
Determine the initial IC50 of this compound:
-
Plate the parental cells in 96-well plates.
-
Treat with a range of this compound concentrations for 72 hours.
-
Determine cell viability using an MTT or similar assay.
-
Calculate the IC50 value.
-
-
Continuous Exposure with Dose Escalation:
-
Start by culturing the parental cells in a medium containing this compound at a concentration equal to the IC10 (a concentration that causes 10% inhibition of growth).
-
When the cells resume a normal growth rate (comparable to the parental cells without the drug), subculture them and double the concentration of this compound.
-
Repeat this dose-escalation process incrementally. It is crucial to allow the cells to adapt to each new concentration before increasing it further. This process can take several months.
-
Maintain a parallel culture of the parental cell line in a drug-free medium.
-
-
Verification of Resistance:
-
Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-50 times the initial IC50), perform a new IC50 determination to quantify the level of resistance.
-
Confirm the resistant phenotype by comparing the proliferation rates of the parental and resistant cells in the presence of various concentrations of this compound.
-
Cryopreserve the resistant cells at different passages to ensure a stable stock.
-
Characterization of the Resistant Cell Line
-
Western Blot Analysis: Analyze the expression levels of key proteins such as PR, p-Akt, and cell cycle regulators (e.g., Cyclin D1, p21) in both parental and resistant cell lines.
-
RT-qPCR: Investigate changes in the gene expression of PR and other relevant genes.
-
Signaling Pathway Analysis: Use pathway-specific arrays or other techniques to identify activated signaling pathways in the resistant cells.
Visualizations
Progesterone Receptor Signaling Pathway
References
- 1. Randomized phase II study of this compound as second-line therapy for progesterone receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MECHANISMS OF ENDOCRINE RESISTANCE IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. The antiprogestin this compound inhibits breast cancer cell proliferation by inducing p21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Gene Expression Analysis Following Lonaprisan Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing gene expression changes in response to Lonaprisan, a selective progesterone receptor (PR) antagonist. The protocols outlined below are intended to assist researchers in designing and executing experiments to elucidate the molecular mechanisms of this compound action, with a focus on its impact on gene regulation.
Introduction
This compound is a synthetic steroidal antiprogestogen that acts as a pure and highly selective antagonist of the progesterone receptor (PR).[1] By binding to the PR, this compound inhibits the receptor's activation and subsequent regulation of target gene expression.[1] This modulation of PR signaling underlies its therapeutic potential in conditions such as endometriosis and breast cancer.[2] Understanding the specific changes in gene expression induced by this compound is crucial for elucidating its mechanism of action and identifying potential biomarkers of drug response.
This document provides detailed protocols for cell treatment, gene expression analysis using microarray and quantitative real-time PCR (qPCR), and validation of protein expression by Western blotting. Additionally, it includes diagrams of the relevant signaling pathways and a summary of expected gene expression changes based on existing literature.
Data Presentation: Summary of this compound-Regulated Genes
The following table summarizes the key genes and gene families reported to be regulated by this compound and other PR antagonists. This data is compiled from various in vitro studies, primarily in breast cancer cell lines.
| Gene | Function | Expected Change upon this compound Treatment | References |
| p21 (CDKN1A) | Cyclin-dependent kinase inhibitor, cell cycle arrest | Upregulation | [3][4] |
| Jun | Transcription factor, component of AP-1, involved in apoptosis | Downregulation | |
| Caspase 7 (Casp7) | Effector caspase in apoptosis | Downregulation | |
| Bax | Pro-apoptotic Bcl-2 family member | Downregulation | |
| Cyclin D1 (CCND1) | Cell cycle regulator, G1/S transition | Downregulation | |
| Bcl-2 | Anti-apoptotic Bcl-2 family member | Downregulation | |
| c-Myc | Transcription factor, cell proliferation | Downregulation | |
| Matrix Metalloproteinases (MMPs) | Extracellular matrix remodeling, invasion | Downregulation |
Signaling Pathways Modulated by this compound
This compound primarily exerts its effects by antagonizing the progesterone receptor, thereby interfering with both classical and non-classical PR signaling pathways.
Progesterone Receptor Signaling Pathway
Caption: Classical Progesterone Receptor Signaling Pathway.
This compound's Impact on Cell Cycle and Apoptosis Pathways
By upregulating p21, this compound induces cell cycle arrest, primarily at the G1/S and G2/M checkpoints. Concurrently, its downregulation of pro-apoptotic genes like Bax and caspases contributes to an overall anti-proliferative effect.
Caption: this compound's effect on cell cycle and apoptosis.
Experimental Protocols
The following protocols provide a framework for conducting gene expression analysis following this compound exposure.
Cell Culture and this compound Treatment
This protocol is designed for in vitro studies using cancer cell lines expressing the progesterone receptor (e.g., T47D, MCF-7).
Materials:
-
PR-positive cancer cell line (e.g., T47D)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the treatment period (e.g., 5 x 10^5 cells per well in a 6-well plate). Allow cells to adhere and resume growth for 24 hours.
-
Hormone Deprivation (Optional but Recommended): To reduce the influence of hormones in the serum, switch to a phenol red-free medium supplemented with charcoal-stripped FBS for 24-48 hours prior to treatment.
-
This compound Treatment:
-
Prepare working solutions of this compound in the appropriate cell culture medium. A dose-response experiment is recommended to determine the optimal concentration (e.g., 10 nM, 100 nM, 1 µM).
-
Treat cells with the desired concentration of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound dose.
-
-
Incubation: Incubate cells for the desired time period. For gene expression analysis, a time-course experiment is recommended (e.g., 6, 12, 24, 48 hours) to capture both early and late transcriptional events. For initial studies, a 24-hour treatment is a common starting point.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to RNA extraction or lyse the cells directly in the culture plate with the appropriate lysis buffer for RNA isolation.
-
RNA Extraction and Quality Control
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water, tubes, and pipette tips
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer (optional, for RNA integrity assessment)
Procedure:
-
Follow the manufacturer's protocol for the chosen RNA extraction kit.
-
Elute the RNA in RNase-free water.
-
Quantification: Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity Assessment (Optional): Assess the RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like microarray and RNA sequencing.
Gene Expression Analysis: Microarray
This protocol provides a general workflow for microarray analysis. Specific details will vary depending on the platform used (e.g., Affymetrix, Agilent).
References
- 1. Progesterone receptor blockade in human breast cancer cells decreases cell cycle progression through G2/M by repressing G2/M genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Lonaprisan Off-Target Effects: A Technical Support Guide for Preclinical Researchers
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential off-target effects of Lonaprisan in preclinical models. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address specific experimental challenges.
This compound (also known as ZK 230211 or BAY 86-5044) is a potent and highly selective antagonist of the progesterone receptor (PR).[1][2] Its primary mechanism of action involves inhibiting PR activation and its associated proliferative effects.[3] While developed for conditions like endometriosis, dysmenorrhea, and breast cancer, its clinical development was discontinued.[1] In preclinical research, understanding its full activity profile, including any off-target effects, is crucial for accurate data interpretation.
This guide focuses on known and potential off-target interactions of this compound, primarily with the Androgen Receptor (AR) and the Glucocorticoid Receptor (GR), as identified in pharmacological databases.[4]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected effects in our animal model that don't seem to be mediated by progesterone receptor blockade. Could this compound have off-target effects?
A1: Yes, it is possible. While this compound is a highly selective progesterone receptor (PR) antagonist, preclinical data from pharmacological databases indicate potential inhibitory activity at the Androgen Receptor (AR) and the Glucocorticoid Receptor (GR). If your experimental model expresses these receptors in the tissues of interest, you may be observing off-target effects.
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression levels of AR and GR in your model system (cell line or animal tissue) using techniques like qPCR, Western blot, or immunohistochemistry.
-
Competitive Binding Assay: If you have the capabilities, perform a competitive binding assay with radiolabeled androgens (e.g., R1881) or glucocorticoids (e.g., dexamethasone) to determine if this compound competes for binding to AR and GR in your specific system.
-
Use Receptor-Specific Agonists/Antagonists: To dissect the observed phenotype, co-administer this compound with a potent and specific AR or GR agonist or antagonist. If the unexpected effect is altered, it suggests an interaction with that pathway.
Q2: How significant is the off-target binding of this compound to the Androgen and Glucocorticoid receptors?
A2: Currently, publicly available preclinical studies with specific binding affinity values (Ki or IC50) for this compound against PR, AR, and GR are limited. Pharmacological databases list AR and GR as targets with inhibitory action, but the precise potency relative to PR is not well-documented in the literature. The description of this compound as "highly selective" suggests that its affinity for PR is substantially higher than for other steroid receptors.
Data on Steroid Receptor Interaction:
| Target Receptor | Reported Action | Quantitative Binding Data (Preclinical) |
| Progesterone Receptor (PR) | Antagonist | High Affinity (Specific values not consistently reported in public literature) |
| Androgen Receptor (AR) | Inhibitor | Data not publicly available in detail |
| Glucocorticoid Receptor (GR) | Inhibitor | Data not publicly available in detail |
Q3: We are working with an androgen-sensitive prostate cancer cell line and see anti-proliferative effects with this compound. Is this expected?
A3: This could be an off-target effect. Given that this compound may inhibit the Androgen Receptor, its anti-proliferative effects in an AR-dependent cell line (like LNCaP) could be due to androgen signaling antagonism.
Troubleshooting Workflow:
Q4: Can this compound interfere with glucocorticoid-regulated pathways in our experiments?
A4: Yes, this is a possibility that should be considered. Inhibition of the Glucocorticoid Receptor could lead to unexpected changes in inflammatory responses, metabolism, or stress-related pathways in your preclinical model.
Troubleshooting Steps:
-
Measure Glucocorticoid-Responsive Gene Expression: Analyze the expression of known GR target genes (e.g., GILZ, FKBP5) in the presence of this compound and a glucocorticoid like dexamethasone. A blunted response to dexamethasone would suggest GR antagonism.
-
Reporter Gene Assay: Utilize a cell line with a Glucocorticoid Response Element (GRE)-driven luciferase reporter to directly measure the effect of this compound on GR transcriptional activity.
-
Phenotypic Assessment: In vivo, look for phenotypes inconsistent with PR antagonism but potentially linked to GR inhibition, such as alterations in glucose metabolism or immune cell function.
Experimental Protocols
Protocol 1: Competitive Binding Assay for Steroid Receptors
This protocol provides a general framework. Specific details will need to be optimized for your laboratory conditions and reagents.
-
Cell Culture and Lysate Preparation:
-
Culture cells known to express the receptor of interest (e.g., T47D for PR, LNCaP for AR, A549 for GR).
-
Harvest cells and prepare a cytosolic lysate using a dounce homogenizer in a suitable buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell lysate.
-
Add a constant concentration of a radiolabeled ligand (e.g., [³H]R5020 for PR, [³H]R1881 for AR, [³H]dexamethasone for GR).
-
Add increasing concentrations of unlabeled this compound or a known competitor (as a positive control).
-
Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).
-
-
Separation and Counting:
-
Separate bound from unbound radioligand using a method like dextran-coated charcoal or filtration.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Protocol 2: GRE-Luciferase Reporter Assay for GR Antagonism
-
Cell Culture and Transfection:
-
Use a cell line that is responsive to glucocorticoids and easy to transfect (e.g., HEK293T or A549).
-
Co-transfect the cells with a GRE-luciferase reporter plasmid and a plasmid constitutively expressing a control reporter (e.g., Renilla luciferase) for normalization.
-
If the cell line has low endogenous GR, co-transfect with a GR expression plasmid.
-
-
Compound Treatment:
-
After transfection, plate the cells in a 96-well plate.
-
Pre-treat the cells with increasing concentrations of this compound for 1-2 hours.
-
Add a GR agonist (e.g., dexamethasone) at a concentration that gives a submaximal response (e.g., EC80).
-
Include appropriate controls: vehicle only, dexamethasone only, and a known GR antagonist (e.g., RU486).
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 18-24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
Determine the IC50 value for the inhibition of dexamethasone-induced luciferase activity.
-
Signaling Pathways and Experimental Workflows
This compound's On-Target and Potential Off-Target Signaling
General Experimental Workflow for Investigating Off-Target Effects
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The antiprogestin this compound inhibits breast cancer cell proliferation by inducing p21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C28H29F5O3 | CID 6918548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Technical Support Center: Optimizing Lonaprisan Concentration for Cell Proliferation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lonaprisan in cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell proliferation?
This compound (also known as ZK-230211 or BAY 86-5044) is a potent and highly selective steroidal antiprogestogen.[1] It functions as a pure antagonist of the progesterone receptor (PR).[2] In cancer cell lines that express the progesterone receptor, such as the T47D breast cancer cell line, this compound has been shown to inhibit cell proliferation.[3] The primary mechanism of action involves the binding of this compound to the progesterone receptor, which then acts on the promoter of the p21 gene, a cyclin-dependent kinase inhibitor.[3] This induction of p21 expression leads to a cell cycle arrest in the G0/G1 phase, thereby halting cell proliferation.[3]
Q2: What is a recommended starting concentration for this compound in a cell proliferation assay?
Based on published studies, a concentration of 10 nM has been identified as optimal for achieving full inhibition of T47D breast cancer cell proliferation. For a dose-response experiment, it is advisable to test a range of concentrations around this value. A suggested starting range could be from 0.1 nM to 1 µM to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental conditions.
Q3: What is the best solvent for preparing a this compound stock solution?
Due to its low aqueous solubility, this compound should be dissolved in a non-polar organic solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations for your experiment.
Q4: How should I handle and store my this compound stock solution?
This compound stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Experimental Protocols
Protocol: Determining the Effect of this compound on T47D Cell Proliferation using an MTT Assay
This protocol outlines a method for assessing the dose-dependent effect of this compound on the proliferation of T47D human breast cancer cells.
Materials:
-
T47D cells
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture T47D cells in complete growth medium until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to prepare your desired working concentrations (e.g., ranging from 0.1 nM to 1 µM). Remember to also prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). A time-course experiment is recommended for initial characterization.
-
-
MTT Assay:
-
At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Example of a Dose-Response Table for this compound on T47D Cell Proliferation (48h Treatment)
| This compound Concentration (nM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 0.1 | 1.22 | 0.07 | 97.6% |
| 1 | 1.10 | 0.06 | 88.0% |
| 10 | 0.65 | 0.05 | 52.0% |
| 100 | 0.20 | 0.03 | 16.0% |
| 1000 | 0.15 | 0.02 | 12.0% |
Visualizations
Caption: Experimental workflow for a this compound cell proliferation assay.
Caption: this compound's mechanism of action on cell proliferation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of cell proliferation | 1. This compound concentration too low: The concentration used may be below the effective range for your cell line. 2. Cell line lacks Progesterone Receptor (PR) expression: this compound's primary target is the PR. 3. Degraded this compound: Improper storage or handling of the compound. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM). 2. Confirm PR expression in your cell line using Western blot or qPCR. Use a PR-positive control cell line like T47D. 3. Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Edge effects: Evaporation from the outer wells of the plate can affect cell growth. 3. Inaccurate pipetting: Errors in dispensing cells, media, or reagents. | 1. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting. 2. Avoid using the outermost wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to multiple wells simultaneously to improve consistency. |
| Precipitation of this compound in culture medium | 1. Low solubility: this compound has poor aqueous solubility. 2. High final DMSO concentration: The concentration of DMSO carried over from the stock solution is too high. | 1. Ensure the this compound stock solution in DMSO is fully dissolved before diluting in culture medium. Perform serial dilutions to avoid a sudden large change in solvent polarity. 2. Keep the final DMSO concentration in the culture medium below 0.1%. If higher concentrations of this compound are needed, consider using a different solvent or formulation, though this may require extensive validation. |
| Vehicle (DMSO) control shows cytotoxicity | 1. DMSO concentration is too high: Many cell lines are sensitive to DMSO concentrations above 0.1-0.5%. 2. Poor quality DMSO: The DMSO may be old or contaminated. | 1. Perform a dose-response experiment with your vehicle (DMSO) alone to determine the maximum non-toxic concentration for your specific cell line. Ensure the final DMSO concentration in your this compound-treated wells does not exceed this level. 2. Use a fresh, high-quality, sterile-filtered DMSO for your experiments. |
References
- 1. Comparative cellular and molecular analysis of cytotoxicity and apoptosis induction by doxorubicin and Baneh in human breast cancer T47D cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Human Breast Cell T-47D-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
Lonaprisan Stability in Different Solvent Solutions: A Technical Support Center
Disclaimer: Lonaprisan is a compound for which extensive public stability data is not available, partly due to the discontinuation of its clinical development. The following information is curated for research and development purposes and is based on the known chemical properties of this compound, stability data from structurally related Selective Progesterone Receptor Modulators (SPRMs) like Mifepristone and Ulipristal Acetate, and general principles of pharmaceutical stability testing. The quantitative data presented in the tables are hypothetical and intended to serve as a practical guide. Researchers should always perform their own stability studies to determine the precise stability of this compound in their specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound, a steroidal compound, is sparingly soluble in aqueous solutions. For analytical and in vitro experimental purposes, organic solvents are recommended for preparing stock solutions. Commonly used solvents for SPRMs include Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] For cell-based assays, it is crucial to use high-purity, anhydrous-grade solvents and to keep the final solvent concentration in the culture medium low (typically <0.1%) to avoid cytotoxicity.
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions in organic solvents like DMSO or ethanol should be stored at -20°C or lower to ensure long-term stability.[1] It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. For aqueous solutions used in short-term experiments, it is recommended to prepare them fresh and use them immediately. We do not recommend storing aqueous solutions for more than one day.[1]
Q3: Is this compound sensitive to light?
A3: Yes, compounds with similar chemical structures to this compound, such as other SPRMs, have shown susceptibility to photodegradation.[2][3] Therefore, it is recommended to protect this compound, both in its solid form and in solution, from light. Use amber vials or wrap containers in aluminum foil and store them in the dark.
Q4: What are the main factors that can cause this compound to degrade in solution?
A4: The primary factors that can lead to the degradation of this compound in solution are:
-
pH: this compound is expected to be unstable in strongly acidic and alkaline conditions, leading to hydrolysis.
-
Oxidation: Exposure to oxidizing agents can cause degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: As mentioned, exposure to UV light can induce photodegradation.
Troubleshooting Guide
Issue 1: My this compound solution has become cloudy or has visible precipitates.
-
Possible Cause 1: Poor Solubility. The concentration of this compound may have exceeded its solubility limit in the chosen solvent, especially if it's an aqueous buffer.
-
Solution: Gently warm the solution and vortex or sonicate to aid dissolution. If precipitation persists, consider using a higher proportion of an organic co-solvent or preparing a more dilute solution.
-
-
Possible Cause 2: Temperature Effects. If the solution was stored at a low temperature, the compound might have precipitated out.
-
Solution: Allow the solution to come to room temperature and vortex to redissolve the compound before use.
-
-
Possible Cause 3: Degradation. In some cases, degradation products may be less soluble than the parent compound, leading to precipitation.
-
Solution: Analyze the solution using a stability-indicating method like HPLC to check for the presence of degradation products. If degradation is confirmed, prepare a fresh solution.
-
Issue 2: I am seeing unexpected peaks in my HPLC chromatogram when analyzing a this compound solution.
-
Possible Cause 1: Degradation. The additional peaks are likely degradation products of this compound.
-
Solution: Compare the chromatogram to that of a freshly prepared standard solution. If the new peaks are not present in the fresh standard, they are likely degradants. Refer to the forced degradation data to tentatively identify the conditions that may have caused the degradation.
-
-
Possible Cause 2: Contamination. The solvent or glassware used may have been contaminated.
-
Solution: Prepare a fresh solution using high-purity solvents and thoroughly cleaned glassware. Run a blank injection of the solvent to check for contaminants.
-
-
Possible Cause 3: Interaction with Excipients (if in a formulation). If you are analyzing a formulated product, this compound may be interacting with the excipients.
-
Solution: Analyze the excipients alone to see if they produce any interfering peaks.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | > 80 |
| Dimethylformamide (DMF) | ~ 30 |
| Ethanol | ~ 20 |
| Methanol | > 10 |
| Acetonitrile | > 10 |
| Water | < 0.01 |
This data is extrapolated from solubility information for Mifepristone.
Table 2: Hypothetical Stability of this compound in a 1 mg/mL DMSO Stock Solution Stored at Different Temperatures
| Storage Temperature | Time Point | Purity (%) | Observations |
| -20°C | 6 months | > 99 | Stable |
| 4°C | 1 month | 98 | Minor degradation observed |
| 25°C (Room Temp) | 24 hours | 95 | Significant degradation |
Table 3: Hypothetical Results of Forced Degradation Studies on this compound
| Stress Condition | Time | % Degradation | Number of Degradation Products |
| 0.1 M HCl at 60°C | 2 hours | ~15% | 2 |
| 0.1 M NaOH at 60°C | 30 minutes | ~25% | >3 |
| 3% H₂O₂ at 25°C | 4 hours | ~20% | 2 |
| Thermal (80°C) | 24 hours | ~10% | 1 |
| Photolytic (UV light) | 24 hours | ~12% | 1 |
This data is based on the degradation behavior of Ulipristal Acetate.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a screw cap
-
Vortex mixer
-
-
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution (Molecular Weight of this compound ≈ 508.53 g/mol ).
-
Weigh the calculated amount of this compound powder accurately and transfer it to the amber glass vial.
-
Add the required volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex the solution until the this compound is completely dissolved.
-
For long-term storage, aliquot the solution into single-use vials, purge with nitrogen if possible, and store at -20°C or below, protected from light.
-
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 302 nm (based on UV maxima of similar compounds).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Prepare the mobile phases and degas them before use.
-
Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 50 µg/mL).
-
Prepare the sample solutions by diluting the stock solution to be tested with the mobile phase to fall within the linear range of the method.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase), followed by the standard solution, and then the sample solutions.
-
Analyze the resulting chromatograms for the peak area of this compound and any degradation products. The stability is assessed by comparing the peak area of this compound in the test sample to that of a freshly prepared standard.
-
Visualizations
Caption: Chemical structure of this compound.
Caption: Workflow for a forced degradation study.
Caption: Decision tree for troubleshooting HPLC results.
References
Troubleshooting inconsistent results in Lonaprisan studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lonaprisan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during pre-clinical and clinical investigations of this selective progesterone receptor (PR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ZK 230211 or BAY 86-5044) is a potent and selective progesterone receptor (PR) antagonist.[1] Its primary mechanism of action is to bind to progesterone receptors, thereby blocking the effects of progesterone. In the context of breast cancer, this is intended to inhibit the growth of progesterone-dependent tumors.[2] In preclinical studies, particularly in the T47D breast cancer cell line, this compound has been shown to inhibit cell proliferation by inducing the expression of the p21 protein, leading to a G0/G1 cell cycle arrest.[2][3]
Q2: Why was the clinical development of this compound discontinued?
The development of this compound was halted due to "limited efficacy" observed in a randomized, open-label, phase II clinical trial (NCT00555919).[4] This trial evaluated this compound as a second-line endocrine therapy in postmenopausal women with PR-positive, HER2-negative metastatic breast cancer. The study did not meet its primary objective of a ≥ 35% clinical benefit rate, and no complete or partial responses were observed.
Q3: What were the key findings of the Phase II clinical trial (NCT00555919)?
The trial investigated two daily oral doses of this compound: 25 mg and 100 mg. While the drug was generally well-tolerated, it showed limited anti-tumor activity. Stable disease for six months or more was observed in 21% of patients in the 25 mg group and 7% of patients in the 100 mg group. The most common adverse events included fatigue, hot flushes, dyspnea, and nausea.
Troubleshooting Inconsistent Preclinical Results
Inconsistencies in preclinical studies with this compound can arise from various factors, from the choice of cell lines to the specifics of the experimental setup. This section provides guidance on troubleshooting common issues.
Q4: We are observing different anti-proliferative effects of this compound in different breast cancer cell lines. Why might this be?
This is a common observation and can be attributed to the inherent heterogeneity of breast cancer cell lines, even among those that are ER/PR positive.
-
Differential Proteomic and Metabolic Profiles: T47D and MCF-7 cells, both ER/PR positive, have significantly different proteomic and metabolic profiles. For instance, proteins involved in cell growth stimulation and anti-apoptosis are more highly expressed in T47D cells compared to MCF-7 cells. These differences can influence the cellular response to a PR antagonist like this compound.
-
Progesterone Receptor Isoform Ratio: The relative expression of PR-A and PR-B isoforms can vary between cell lines and even with passage number. These isoforms can have different, and sometimes opposing, effects on gene transcription, which can impact the cellular response to this compound.
-
Hormone Responsiveness: While both are hormone-responsive, T47D and MCF-7 cells can exhibit different sensitivities to estrogens and progestins, which can affect the outcome of experiments with antiprogestins.
Recommendation:
-
Always characterize the PR isoform expression levels in the cell lines being used.
-
Consider using a panel of breast cancer cell lines to obtain a broader understanding of this compound's activity.
-
Ensure consistent cell culture conditions, including media composition and passage number, to minimize variability.
Q5: Our in vitro results with this compound are not translating to our in vivo xenograft models. What could be the reason for this discrepancy?
The transition from in vitro to in vivo models often presents challenges in drug development.
-
Tumor Microenvironment: In vivo tumors exist within a complex microenvironment that is absent in 2D cell culture. This includes interactions with stromal cells, immune cells, and the extracellular matrix, all of which can influence drug response.
-
Pharmacokinetics and Metabolism: The bioavailability, distribution, metabolism, and excretion of this compound in an in vivo system can differ significantly from the exposure in a cell culture dish.
-
Model Selection: The choice of xenograft model (e.g., cell line-derived vs. patient-derived) and the site of implantation can impact tumor growth and drug response.
Recommendation:
-
Before moving to in vivo studies, conduct thorough in vitro characterization of this compound's effects on cell signaling and gene expression.
-
Consider using 3D cell culture models (e.g., spheroids) to better mimic the in vivo tumor architecture.
-
Perform pharmacokinetic studies to understand the drug's behavior in the chosen animal model.
Q6: We are seeing the development of resistance to this compound in our long-term cell culture experiments. What are the potential mechanisms?
Acquired resistance to endocrine therapies is a significant clinical challenge. Potential mechanisms of resistance to antiprogestins like this compound include:
-
Changes in Progesterone Receptor Expression: Downregulation or mutation of the progesterone receptor can lead to a loss of drug target.
-
Alterations in PR Isoform Ratio: A shift in the ratio of PR-A to PR-B can alter the cellular response to antiprogestins.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative growth factor signaling pathways to circumvent the blockade of the progesterone receptor pathway.
-
Increased Drug Efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of this compound.
Recommendation:
-
Analyze PR expression and isoform ratio in resistant cell lines.
-
Investigate the activation status of key growth factor signaling pathways (e.g., EGFR, HER2, PI3K/Akt).
-
Assess the expression of common drug resistance proteins.
Data Presentation
Table 1: Summary of this compound Phase II Clinical Trial (NCT00555919) Efficacy Results
| Endpoint | This compound 25 mg (n=34) | This compound 100 mg (n=34) |
| Clinical Benefit Rate | Not Met | Not Met |
| Complete/Partial Response | 0 | 0 |
| Stable Disease ≥ 6 months | 6 (21%) | 2 (7%) |
Table 2: IC50 Values of Various Compounds in Breast Cancer Cell Lines (for comparative purposes)
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 11 | T47D | 2.20 ± 1.5 | |
| MCF-7 | 3.03 ± 1.5 | ||
| MDA-MB-231 | 11.90 ± 2.6 | ||
| Dalbergin | T47D | 0.001 | |
| MDA-MB-231 | 0.0001 |
Experimental Protocols
Key Experiment: Cell Proliferation Assay (General Protocol)
This protocol provides a general framework for assessing the anti-proliferative effects of this compound on breast cancer cell lines. Specific details may need to be optimized for your particular cell line and experimental conditions.
-
Cell Seeding:
-
Harvest logarithmically growing breast cancer cells (e.g., T47D, MCF-7).
-
Perform a cell count and assess viability using a method like trypan blue exclusion.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in a complete cell culture medium to achieve the desired final concentrations.
-
Remove the overnight culture medium from the 96-well plates and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
-
Incubation:
-
Incubate the plates for a predetermined period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
-
Assessment of Cell Proliferation:
-
Use a suitable method to quantify cell proliferation. Common methods include:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells. Add the reagent to each well, incubate as per the manufacturer's instructions, and measure the absorbance at the appropriate wavelength.
-
Crystal Violet Assay: Stains the DNA of adherent cells. Fix and stain the cells, then solubilize the dye and measure the absorbance.
-
Direct Cell Counting: Trypsinize and count the cells from each well using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Visualizations
Caption: Simplified Progesterone Receptor Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for In Vitro Evaluation of this compound.
Caption: Logical Flow for Troubleshooting Inconsistent this compound Study Results.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Mechanisms involved in the evolution of progestin resistance in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antiprogestin this compound inhibits breast cancer cell proliferation by inducing p21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized phase II study of this compound as second-line therapy for progesterone receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Lonaprisan-Induced Side Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lonaprisan in preclinical animal studies. The information is designed to help anticipate, recognize, and mitigate potential side effects, ensuring the welfare of research animals and the integrity of experimental data.
Disclaimer
Information on the specific side effects of this compound in preclinical animal models is limited in publicly available literature. Much of the guidance provided here is extrapolated from clinical trial data in humans and preclinical studies of other selective progesterone receptor modulators (SPRMs) and progesterone receptor (PR) antagonists. Researchers should maintain rigorous monitoring protocols and consult with veterinary staff when unexpected adverse events occur.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective progesterone receptor (PR) antagonist.[1][2] Its primary mechanism of action is to bind to progesterone receptors, preventing the natural ligand, progesterone, from binding and activating the receptor. This blockade inhibits progesterone-mediated signaling pathways.[2] In cancer cell lines, this compound has been shown to inhibit cell proliferation by inducing the expression of the p21 protein, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest in the G0/G1 phase.[3][4]
Q2: What are the potential side effects of this compound in animal studies?
While specific preclinical toxicology data for this compound is not extensively published, based on its mechanism of action and data from other PR antagonists, potential side effects in animal models may include:
-
Hormonal Imbalance: Due to the blockade of progesterone receptors, alterations in the estrous cycle, and reproductive tissues are expected.
-
Metabolic Changes: Progesterone plays a role in metabolism, and its antagonism may lead to changes in body weight and composition.
-
Behavioral Alterations: Progesterone and its metabolites have effects on the central nervous system. Antagonism of PRs may lead to changes in anxiety or depression-like behaviors.
-
Gastrointestinal Issues: Nausea and changes in appetite have been observed in clinical trials with this compound and could manifest in animal models.
-
Endometrial Changes: As a PR antagonist, this compound is expected to have significant effects on the endometrium, potentially leading to endometrial thickening or other abnormalities with prolonged exposure.
-
Hepatotoxicity: While not a prominent feature of this compound in available reports, other PR antagonists, such as onapristone, have been associated with liver enzyme elevations. Therefore, monitoring liver function is a prudent measure.
Q3: How can I monitor for these potential side effects?
A comprehensive monitoring plan is crucial. This should include:
-
Daily Health Checks: Observe animals for changes in behavior, posture, grooming, and food and water intake.
-
Body Weight Monitoring: Regular measurement of body weight can be a sensitive indicator of general health.
-
Clinical Pathology: Periodic blood sampling for complete blood counts (CBC) and serum biochemistry (including liver enzymes like ALT and AST) can provide quantitative data on systemic health.
-
Reproductive Tissue Evaluation: For terminal studies, histopathological examination of the uterus, ovaries, and mammary glands is recommended.
-
Behavioral Assessments: Standardized tests for anxiety and depression-like behaviors (e.g., open field test, elevated plus maze, forced swim test) can be incorporated into the study design if CNS effects are a concern.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during your experiments with this compound.
Issue 1: Unexpected Weight Loss or Reduced Appetite
-
Question: My animals treated with this compound are losing weight and appear to be eating less. What should I do?
-
Possible Causes:
-
Gastrointestinal Distress: this compound may be causing nausea or general malaise, leading to reduced food intake.
-
Metabolic Effects: Antagonism of progesterone receptors can influence metabolic processes.
-
-
Troubleshooting Steps & Mitigation Strategies:
-
Confirm Observation: Quantify food intake and monitor body weights daily.
-
Provide Palatable Diet: Offer a highly palatable and calorically dense diet to encourage eating. Wet mash or gel-based diets can be effective.
-
Dose Adjustment: If weight loss is significant and persistent, consider a dose-response study to determine the minimum effective dose with the least impact on appetite.
-
Supportive Care: Ensure easy access to food and water. Consult with veterinary staff about the potential need for supportive therapies such as subcutaneous fluids.
-
Stagger Dosing: If possible, administer this compound at a time of day when it is least likely to interfere with the primary feeding period.
-
Issue 2: Signs of Lethargy or Depression-like Behavior
-
Question: Animals in the this compound group are showing signs of lethargy and reduced activity. How can I address this?
-
Possible Causes:
-
Central Nervous System Effects: Progesterone receptor modulation can affect mood and behavior. Studies with other PR antagonists have shown an increase in depression-like behaviors in mice.
-
General Malaise: The observed lethargy could be a secondary effect of other systemic side effects.
-
-
Troubleshooting Steps & Mitigation Strategies:
-
Objective Assessment: Use standardized behavioral tests (e.g., open field test for general activity) to quantify the observed changes.
-
Environmental Enrichment: Provide enhanced environmental enrichment to encourage natural behaviors and activity.
-
Rule out Other Causes: Conduct a thorough health assessment to ensure the behavioral changes are not due to other underlying health issues.
-
Consider Co-administration: While experimental, some research suggests that certain neuroactive compounds can mitigate negative behavioral side effects of hormonal agents. This would require careful consideration of potential confounding effects on your primary study endpoints.
-
Refine Experimental Design: If the behavioral effects are severe, consider whether the study duration or dosing regimen can be modified.
-
Issue 3: Abnormalities in Reproductive Tissues
-
Question: At necropsy, I'm observing unexpected changes in the uterine or mammary tissues of this compound-treated animals. What could be the cause and how should I interpret this?
-
Possible Causes:
-
Pharmacological Effect: As a PR antagonist, this compound is expected to have a direct impact on progesterone-sensitive tissues like the uterus and mammary glands.
-
Hormonal Imbalance: The blockade of progesterone receptors can lead to an unopposed estrogenic effect in some contexts, potentially causing endometrial proliferation.
-
-
Troubleshooting Steps & Mitigation Strategies:
-
Systematic Histopathology: Ensure a board-certified veterinary pathologist examines the reproductive tissues.
-
Correlate with Hormonal Levels: If possible, measure serum levels of estrogen and progesterone to correlate with the observed tissue changes.
-
Dose- and Duration-Response: These effects are likely to be dependent on the dose and duration of this compound treatment. A study with multiple dose levels and time points can help characterize these effects.
-
Comparative Studies: Compare the findings with published data on other SPRMs or PR antagonists to understand if these are class effects.
-
Data Presentation
Table 1: Potential Side Effects of this compound in Animal Studies and Recommended Monitoring Parameters
| Potential Side Effect | Animal Model | Monitoring Parameters | Frequency |
| Weight Loss / Anorexia | Rodents, Rabbits | Body weight, Food intake | Daily |
| Behavioral Changes | Rodents | General activity, Behavioral tests (e.g., open field) | Daily observation, weekly tests |
| Endometrial Hyperplasia | Rodents, Rabbits | Histopathology of uterus | End of study |
| Hepatotoxicity | All models | Serum ALT, AST levels | Baseline, periodic, end of study |
| Reproductive Cycle Disruption | Rodents | Vaginal cytology | Daily |
Experimental Protocols
Protocol 1: Monitoring for General Health and Well-being
-
Daily Observation:
-
Record general appearance, posture, and grooming.
-
Note any signs of distress, such as piloerection, hunched posture, or lethargy.
-
Observe food and water consumption.
-
-
Body Weight Measurement:
-
Weigh each animal at the same time each day using a calibrated scale.
-
Calculate and record percentage weight change from baseline.
-
-
Clinical Scoring:
-
Develop a simple clinical scoring sheet to standardize observations. Assign numerical scores for different parameters (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe).
-
Protocol 2: Assessment of Uterine Effects
-
Tissue Collection:
-
At the end of the study, humanely euthanize the animals.
-
Carefully dissect the entire uterus, trimming away any adhering fat or connective tissue.
-
-
Uterine Weight:
-
Blot the uterus dry and weigh it on an analytical balance.
-
Calculate the uterine weight to body weight ratio.
-
-
Histopathology:
-
Fix the uterine horns in 10% neutral buffered formalin for at least 24 hours.
-
Process the tissues for paraffin embedding, sectioning (5 µm), and staining with hematoxylin and eosin (H&E).
-
A veterinary pathologist should evaluate the sections for endometrial thickness, glandular morphology, and any signs of hyperplasia or other abnormalities.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound leading to cell cycle arrest.
Caption: A typical experimental workflow for an in vivo study with this compound.
Caption: Logical flow for troubleshooting adverse events in animal studies.
References
Technical Support Center: Overcoming Lonaprisan Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of Lonaprisan in cancer cell models.
Disclaimer: The clinical development of this compound was discontinued after a phase II clinical trial in metastatic breast cancer showed limited efficacy.[1][2][3][4] This guide is intended for preclinical research and informational purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ZK-230211 or BAY 86-5044) is a synthetic, steroidal antiprogestogen.[2] It acts as a highly selective and potent antagonist of the progesterone receptor (PR). By binding to PRs, this compound inhibits their activation and the subsequent proliferative effects driven by progesterone. Unlike some other antiprogestins, it does not appear to convert to an agonist in the presence of protein kinase A (PKA) activators. In preclinical studies with the T47D breast cancer cell line, this compound was shown to inhibit cell proliferation by inducing the expression of the p21 protein, leading to a G0/G1 phase cell cycle arrest.
Q2: What was the outcome of the this compound clinical trials?
A randomized, open-label, phase II study (NCT00555919) evaluated this compound as a second-line endocrine therapy for postmenopausal women with PR-positive, HER2-negative metastatic breast cancer. The trial did not meet its primary objective, with no complete or partial responses observed. A small percentage of patients experienced stable disease for six months or more. The study concluded that this compound has limited efficacy in this patient population.
Q3: What are the potential reasons for the limited efficacy or development of resistance to this compound?
While specific research on this compound resistance is limited due to its discontinued development, potential mechanisms can be extrapolated from general principles of endocrine therapy resistance. These may include:
-
Loss or mutation of the progesterone receptor (PR): Cancer cells may downregulate or mutate the PR, preventing this compound from binding to its target.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to promote growth and survival, rendering them independent of PR signaling. The PI3K/AKT/mTOR pathway is a common culprit in resistance to hormone therapies.
-
Altered drug metabolism: Cancer cells might develop mechanisms to metabolize and inactivate this compound more efficiently.
-
Tumor microenvironment factors: The tumor microenvironment can contribute to drug resistance through various mechanisms.
Troubleshooting Guides
Issue 1: No observable anti-proliferative effect of this compound in PR-positive cancer cell lines.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Incorrect this compound Concentration | Titrate this compound over a wide concentration range (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line. | Cell Viability Assay (MTT or CellTiter-Glo®): 1. Seed cells in a 96-well plate at a predetermined density. 2. After 24 hours, treat cells with a serial dilution of this compound or vehicle control. 3. Incubate for 72 hours. 4. Add MTT reagent or CellTiter-Glo® reagent and incubate as per the manufacturer's instructions. 5. Measure absorbance or luminescence to determine cell viability. |
| Loss or Low PR Expression | Confirm PR expression in your cell line at the protein level. | Western Blot for Progesterone Receptor: 1. Lyse cells and quantify protein concentration. 2. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. 3. Block the membrane and incubate with a primary antibody against PR. 4. Incubate with a secondary antibody conjugated to HRP. 5. Detect chemiluminescence to visualize the PR protein band. |
| Cell Line Contamination or Misidentification | Authenticate your cell line using Short Tandem Repeat (STR) profiling. | STR Profiling: Submit a sample of your cell line to a reputable cell line authentication service. |
| Activation of Bypass Pathways | Investigate the activation status of key signaling pathways known to confer resistance, such as PI3K/AKT. | Western Blot for Phospho-Akt: 1. Treat cells with this compound for various time points. 2. Lyse cells and perform a Western blot as described above, using a primary antibody specific for phosphorylated Akt (Ser473). |
Issue 2: Initial response to this compound followed by acquired resistance.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Downregulation of PR Expression | Compare PR expression in parental (sensitive) and resistant cell lines. | Quantitative PCR (qPCR) for PR mRNA: 1. Isolate RNA from both parental and resistant cells. 2. Synthesize cDNA. 3. Perform qPCR using primers specific for the PR gene and a housekeeping gene for normalization. |
| Activation of Survival Pathways | Screen for upregulation of pro-survival proteins or activation of signaling pathways in resistant cells. | Phospho-Kinase Array: 1. Lyse parental and resistant cells. 2. Incubate lysates with a phospho-kinase array membrane according to the manufacturer's protocol. 3. Detect and quantify the phosphorylation status of multiple kinases simultaneously. |
| Combination Therapy Screening | Identify potential synergistic effects by combining this compound with inhibitors of suspected resistance pathways. | Combination Index (CI) Assay: 1. Treat cells with this compound, a second inhibitor (e.g., a PI3K inhibitor), or a combination of both at various concentrations. 2. Determine cell viability after 72 hours. 3. Calculate the CI using software like CompuSyn to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). |
Quantitative Data Summary
Table 1: Clinical Efficacy of this compound in Phase II Trial (NCT00555919)
| Treatment Arm | Number of Patients | Stable Disease (≥ 6 months) | Clinical Benefit Rate |
| This compound 25 mg | 34 | 6 (21%) | 21% |
| This compound 100 mg | 34 | 2 (7%) | 7% |
Data adapted from a randomized phase II study in postmenopausal women with PR-positive metastatic breast cancer.
Visualizations
Caption: this compound antagonizes the progesterone receptor, leading to p21 gene induction and cell cycle arrest.
Caption: A logical workflow for troubleshooting the lack of this compound efficacy in cell culture experiments.
Caption: Overview of potential mechanisms leading to cellular resistance to this compound.
References
Lonaprisan Degradation: A Technical Support Resource for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers working with Lonaprisan, a selective progesterone receptor antagonist. Due to the limited publicly available data on the specific degradation products of this compound and their biological activities, this guide combines known information about this compound with established principles of drug degradation analysis for steroidal compounds. This resource aims to help troubleshoot common experimental issues and provide a framework for investigating this compound's stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ZK 230211 or BAY 86-5044) is a synthetic steroidal compound that acts as a selective progesterone receptor (PR) antagonist.[1] Its primary mechanism of action involves binding to the progesterone receptor, thereby inhibiting the downstream signaling pathways that are normally activated by progesterone.[2] This antagonistic activity has been investigated for its therapeutic potential in conditions such as endometriosis and breast cancer.[1]
Q2: Are there any known degradation products or metabolites of this compound?
While clinical studies have indicated the presence of this compound metabolites, specific chemical structures of its degradation products are not extensively detailed in publicly available literature.[3] Drug development and stability studies typically involve forced degradation under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to identify potential degradants. For steroidal molecules like this compound, common degradation pathways can include hydrolysis, oxidation, and photodecomposition.
Q3: What is the known biological activity of this compound?
This compound is a pure progesterone receptor antagonist.[2] Its binding to the progesterone receptor blocks the normal physiological effects of progesterone. In the context of breast cancer research, for example, this compound has been shown to inhibit the proliferation of cancer cells by inducing the expression of the p21 protein, which leads to cell cycle arrest. The activity of its specific degradation products has not been publicly characterized. It is crucial for researchers to consider that degradation may lead to a loss of antagonistic activity, a change in activity, or potentially toxic effects.
Q4: How can I assess the stability of my this compound sample?
To assess the stability of a this compound sample, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), should be developed and validated. This involves subjecting the sample to forced degradation conditions and demonstrating that the method can separate the intact drug from its degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Sample degradation due to improper storage or handling. | Store this compound according to the manufacturer's instructions, typically in a cool, dark, and dry place. Prepare solutions fresh and minimize their exposure to light and extreme temperatures. |
| Contamination of the sample or solvent. | Use high-purity solvents and meticulously clean all glassware. Run a blank injection of the solvent to check for contaminants. | |
| Loss of biological activity in cell-based assays | Degradation of this compound in the cell culture medium. | Assess the stability of this compound under your specific cell culture conditions (e.g., temperature, pH, media components). Consider preparing fresh stock solutions for each experiment. |
| Inconsistent results between experimental repeats | Variability in sample preparation or degradation over time. | Standardize all sample handling and preparation steps. If working with older stock solutions, consider re-qualifying their purity and concentration. |
| Difficulty in identifying unknown peaks | Insufficient analytical resolution or sensitivity. | Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or column chemistry). Use mass spectrometry (MS) coupled with HPLC for mass identification of the unknown peaks. |
Experimental Protocols
Forced Degradation Study Protocol (Hypothetical for this compound)
This protocol outlines a general procedure for conducting a forced degradation study on a drug substance like this compound.
Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC-grade methanol and water
-
pH meter
-
HPLC or UHPLC system with a UV/Vis or PDA detector and a mass spectrometer (MS)
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H2O2. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose solid this compound to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration.
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a developed HPLC-UV/MS method.
-
The HPLC method should be capable of separating the main peak (this compound) from all degradation product peaks.
-
Use the MS data to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
Data Presentation: Hypothetical Degradation Profile of this compound
The following table illustrates how quantitative data from a forced degradation study could be presented. Note: This data is hypothetical and for illustrative purposes only.
| Stress Condition | This compound (% Remaining) | Number of Degradation Products | Major Degradation Product (Relative Peak Area %) |
| 0.1 M HCl, 60°C, 24h | 85.2 | 3 | 5.8 (DP1) |
| 0.1 M NaOH, 60°C, 24h | 92.1 | 2 | 3.5 (DP2) |
| 3% H2O2, RT, 24h | 78.5 | 4 | 8.2 (DP3), 4.1 (DP4) |
| Dry Heat, 80°C, 48h | 98.7 | 1 | 0.9 (DP5) |
| UV Light, 24h | 90.3 | 2 | 4.7 (DP6) |
Visualizations
Signaling Pathway of Progesterone Receptor Antagonists
Caption: Progesterone receptor signaling and its inhibition by this compound.
Experimental Workflow for Degradation Product Analysis
Caption: A typical experimental workflow for the analysis of drug degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. The antiprogestin this compound inhibits breast cancer cell proliferation by inducing p21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized phase II study of this compound as second-line therapy for progesterone receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Lonaprisan In Vitro Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Lonaprisan in in vitro settings. Our goal is to help you identify and address potential experimental artifacts to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic, steroidal antiprogestogen.[1] It acts as a highly selective and potent antagonist of the progesterone receptor (PR), binding to both PR-A and PR-B isoforms.[2] By binding to the PR, this compound inhibits the activation of the receptor by progesterone, thereby blocking the downstream signaling pathways that lead to gene transcription and cellular proliferation.[2][3]
Q2: In which cell lines has this compound been studied, and what are the expected effects?
This compound has been notably studied in the T47D breast cancer cell line. In these cells, this compound has been shown to inhibit cell proliferation and induce a G0/G1 phase cell cycle arrest.[4] This is associated with the induction of the cyclin-dependent kinase inhibitor p21. Researchers can expect to see similar anti-proliferative effects in other PR-positive cell lines.
Q3: What are the potential off-target effects of this compound?
While this compound is highly selective for the progesterone receptor, like other steroidal antiprogestins, there is a potential for cross-reactivity with other steroid receptors, most notably the glucocorticoid receptor (GR). At high concentrations, this compound might exert off-target effects by binding to and inhibiting GR, which could lead to confounding results. It is crucial to include appropriate controls to distinguish between PR-mediated and potential off-target effects.
Q4: How can I be sure my this compound is active?
The activity of your this compound stock can be confirmed by performing a dose-response experiment in a well-characterized PR-positive cell line, such as T47D. A significant inhibition of progesterone-induced cell proliferation or a decrease in the expression of a known progesterone-responsive gene would indicate that the compound is active.
Troubleshooting Guide
Unexpected or Inconsistent Results
Problem: I am not observing the expected anti-proliferative effect of this compound in my PR-positive cell line.
-
Possible Cause 1: Low Progesterone Receptor Expression.
-
Troubleshooting Step: Confirm the PR expression level in your cell line using qPCR or Western blot. PR expression can be lost or downregulated with increasing cell passage numbers. It is advisable to use cells at a low passage number.
-
-
Possible Cause 2: Inactive this compound.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound. Ensure it has been stored correctly according to the manufacturer's instructions, protected from light and moisture.
-
-
Possible Cause 3: Suboptimal Assay Conditions.
-
Troubleshooting Step: Optimize the concentration of progesterone used to stimulate proliferation and the incubation time with this compound. Ensure that the vehicle control (e.g., DMSO) concentration is consistent across all wells and is not affecting cell viability.
-
Problem: I am observing cell death at high concentrations of this compound that is not consistent with cell cycle arrest.
-
Possible Cause 1: Off-Target Cytotoxicity.
-
Troubleshooting Step: This could be an artifact of off-target effects, potentially through the glucocorticoid receptor or other pathways. To investigate this, perform a competition experiment by co-treating with an excess of a pure glucocorticoid. If the cell death is rescued, it suggests GR-mediated off-target effects.
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control at the highest concentration used.
-
Reporter Gene Assay Artifacts
Problem: In my progesterone-responsive reporter assay, this compound is showing some agonist activity at low concentrations.
-
Possible Cause: Mixed Agonist/Antagonist Properties in a Specific Cellular Context.
-
Troubleshooting Step: While this compound is primarily an antagonist, some modulators of steroid receptors can exhibit mixed properties depending on the specific promoter context of the reporter gene and the cellular machinery. Confirm this observation by testing other progesterone-responsive reporter constructs with different promoter elements. Also, verify that the effect is PR-dependent by using a PR-negative cell line as a control.
-
Problem: High background signal in my luciferase reporter assay.
-
Possible Cause: Reagent or Plasmid Quality.
-
Troubleshooting Step: Ensure your luciferase reagents are fresh and have been stored correctly. The quality of your plasmid DNA for transfection should be high. Consider using a different plate type (e.g., white opaque plates) to reduce background.
-
Quantitative Data Summary
The following tables provide a summary of hypothetical quantitative data for this compound based on its known characteristics. These values should be used as a reference, and experimental results may vary based on the specific cell line and assay conditions.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Proliferation) | T47D | 0.5 - 5 nM | (hypothetical range) |
| Ki (PR binding) | 0.1 - 1 nM | (hypothetical) |
Table 2: Receptor Binding Selectivity
| Receptor | Relative Binding Affinity (%) |
| Progesterone Receptor (PR) | 100 |
| Glucocorticoid Receptor (GR) | < 10 |
| Androgen Receptor (AR) | < 1 |
| Estrogen Receptor (ER) | < 0.1 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed PR-positive cells (e.g., T47D) in a 96-well plate at a density of 5,000 cells/well in complete medium and allow them to attach overnight.
-
Serum Starvation: The following day, replace the medium with a serum-free or charcoal-stripped serum-containing medium and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) in the presence or absence of a stimulating concentration of progesterone (e.g., 10 nM). Include appropriate vehicle controls.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Progesterone Receptor Reporter Gene Assay
-
Transfection: Co-transfect cells with a progesterone-responsive reporter plasmid (e.g., PRE-luc) and a control plasmid for normalization (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with this compound and/or progesterone as described for the proliferation assay.
-
Lysis: After 24 hours of treatment, lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Visualizations
Caption: Progesterone receptor signaling and the inhibitory action of this compound.
References
Validation & Comparative
Lonaprisan vs. Mifepristone: A Comparative Analysis for Researchers
A detailed examination of two pivotal progesterone receptor antagonists, lonaprisan and mifepristone, reveals distinct pharmacological profiles and clinical applications. While both molecules target the progesterone receptor, their differing selectivity and mechanisms of action translate to unique therapeutic opportunities and challenges.
This compound, a selective progesterone receptor antagonist (SPRM), has been investigated primarily for its anti-proliferative effects in the context of breast cancer. In contrast, mifepristone (also known as RU-486) exhibits potent antagonism at both the progesterone receptor (PR) and the glucocorticoid receptor (GR), leading to its established use in medical termination of pregnancy and the management of Cushing's syndrome. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Molecular and Cellular Performance: A Quantitative Comparison
The differing affinities of this compound and mifepristone for the progesterone and glucocorticoid receptors are central to their distinct biological effects. While direct head-to-head comparative studies are limited, data from various sources allow for a quantitative assessment of their binding profiles.
| Compound | Target Receptor | Binding Affinity (IC50/Ki) | Key Cellular Effects | Primary Investigational Use |
| This compound | Progesterone Receptor (PR) | Potent PR Antagonist (IC50 in low nM range) | Induces p21 expression, leading to G1 phase cell cycle arrest in breast cancer cells. | Breast Cancer |
| Mifepristone | Progesterone Receptor (PR) | IC50: ~0.2 nM | Blocks progesterone-mediated effects on the endometrium and myometrium. | Medical Abortion |
| Glucocorticoid Receptor (GR) | IC50: ~2.6 nM | Antagonizes cortisol action, affecting the hypothalamic-pituitary-adrenal (HPA) axis. | Cushing's Syndrome |
Note: IC50 and Ki values can vary depending on the specific assay conditions. The values presented here are compiled from multiple sources for comparative purposes.
Mechanism of Action and Signaling Pathways
The distinct receptor affinities of this compound and mifepristone translate into different downstream signaling cascades.
This compound: Selective Progesterone Receptor Antagonism
This compound functions as a pure antagonist of the progesterone receptor.[1] Upon binding to the PR, it induces a conformational change that prevents the recruitment of coactivators and subsequent transcription of progesterone-responsive genes. A key mechanism of its anti-proliferative effect in breast cancer cells is the direct binding of the this compound-PR complex to the promoter of the cyclin-dependent kinase inhibitor p21 gene, leading to its transcriptional activation.[2][3] This increase in p21 protein levels results in the inhibition of cyclin-dependent kinases, leading to cell cycle arrest in the G1 phase.[2][3]
Mifepristone: Dual Progesterone and Glucocorticoid Receptor Antagonism
Mifepristone's mechanism is more complex due to its high affinity for both the progesterone and glucocorticoid receptors.
-
Progesterone Receptor Antagonism: In the context of medical abortion, mifepristone blocks the effects of progesterone on the endometrium and myometrium. This leads to the breakdown of the uterine lining, detachment of the embryo, and increased uterine contractility, which is further enhanced by the subsequent administration of a prostaglandin like misoprostol.
-
Glucocorticoid Receptor Antagonism: At higher doses, mifepristone's blockade of the GR is utilized in the treatment of Cushing's syndrome, a condition characterized by excess cortisol. By antagonizing the GR, mifepristone mitigates the effects of hypercortisolism. This action, however, also leads to a compensatory increase in ACTH and cortisol levels due to the disruption of the negative feedback loop in the HPA axis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to characterize this compound and mifepristone.
Receptor Binding Affinity Assay (Radioligand Displacement)
This assay quantifies the affinity of a compound for its receptor.
-
Objective: To determine the IC50 or Ki value of this compound or mifepristone for the progesterone and/or glucocorticoid receptor.
-
Materials:
-
Receptor source: Purified recombinant human PR or GR, or cell lysates from cells overexpressing the receptor (e.g., T47D cells for PR).
-
Radioligand: A high-affinity radioactive ligand for the receptor of interest (e.g., [³H]-promegestone (R5020) for PR, [³H]-dexamethasone for GR).
-
Test compounds: this compound and mifepristone at various concentrations.
-
Assay buffer and scintillation fluid.
-
-
Procedure:
-
Incubate a fixed concentration of the receptor source and radioligand with increasing concentrations of the unlabeled test compound.
-
Allow the reaction to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through glass fiber filters.
-
Quantify the radioactivity of the bound fraction using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Cell Proliferation and Cycle Analysis (T47D Breast Cancer Cells)
This experiment assesses the anti-proliferative effects of a compound on cancer cells.
-
Objective: To evaluate the effect of this compound on the proliferation and cell cycle distribution of T47D breast cancer cells.
-
Materials:
-
T47D human breast cancer cell line.
-
Cell culture medium and supplements.
-
This compound at various concentrations.
-
Reagents for cell viability assay (e.g., MTT, WST-1) or cell cycle analysis (e.g., propidium iodide).
-
-
Procedure (Cell Cycle Analysis by Flow Cytometry):
-
Seed T47D cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
Harvest the cells and fix them in cold ethanol.
-
Stain the cells with a DNA-intercalating dye such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in each phase to determine the effect of this compound on cell cycle progression.
-
Endometrial Gene Expression Profiling
This technique is used to understand the molecular changes in the endometrium in response to mifepristone.
-
Objective: To identify the genes and pathways in the human endometrium that are altered by mifepristone treatment.
-
Materials:
-
Endometrial biopsy samples from healthy volunteers, collected at a specific phase of the menstrual cycle (e.g., mid-luteal phase).
-
Mifepristone.
-
RNA extraction kits.
-
Reagents and equipment for next-generation sequencing (RNA-seq).
-
-
Procedure:
-
Administer mifepristone or a placebo to volunteers at a specific time point in their menstrual cycle (e.g., two days after the luteinizing hormone surge).
-
Collect endometrial biopsies a few days later.
-
Extract total RNA from the biopsy samples.
-
Perform RNA sequencing to obtain the transcriptomic profile of each sample.
-
Analyze the sequencing data to identify differentially expressed genes between the mifepristone-treated and control groups.
-
Use bioinformatics tools to perform pathway analysis and identify the biological processes affected by mifepristone.
-
Clinical Trial Insights
The distinct pharmacological profiles of this compound and mifepristone have guided their evaluation in different clinical settings.
-
This compound: A randomized, open-label, phase II study evaluated the efficacy and tolerability of this compound as a second-line endocrine therapy in postmenopausal women with PR-positive, HER2-negative metastatic breast cancer. Patients received either 25 mg or 100 mg of this compound daily. The study, however, showed limited efficacy, with no complete or partial responses observed.
-
Mifepristone: Mifepristone, in combination with a prostaglandin, is a well-established and widely used regimen for the medical termination of early pregnancy. Clinical trials have demonstrated its high efficacy and safety for this indication. Furthermore, its antiglucocorticoid properties have been successfully leveraged in the treatment of hyperglycemia associated with Cushing's syndrome, leading to its approval for this condition. Ongoing research continues to explore other potential applications of mifepristone, including as a contraceptive.
Conclusion
This compound and mifepristone, while both targeting the progesterone receptor, are not interchangeable. This compound's high selectivity for the PR made it a candidate for hormone-receptor-positive breast cancer, though its clinical efficacy in this indication has been limited. Mifepristone's dual antagonism of both the PR and GR has led to its successful application in reproductive health and endocrinology. For researchers and drug developers, the comparative analysis of these two molecules underscores the importance of receptor selectivity and the nuanced understanding of downstream signaling pathways in the design and application of targeted therapies. The experimental protocols outlined here provide a foundation for further investigation into the mechanisms of these and other steroid receptor modulators.
References
Validating Target Engagement of Lonaprisan on Progesterone Receptors: A Comparative Guide
This guide provides a comparative analysis of Lonaprisan and other progesterone receptor (PR) antagonists, offering experimental data to validate target engagement. It is designed for researchers, scientists, and drug development professionals working on novel hormone therapies.
Comparative Analysis of Progesterone Receptor Antagonists
This compound is a potent, selective, non-steroidal progesterone receptor antagonist. To objectively assess its performance, this guide compares it with two other well-characterized PR antagonists: Mifepristone and Onapristone. These compounds are classified based on their distinct mechanisms of action on the progesterone receptor.
-
Type I Antagonists (e.g., Onapristone): These compounds prevent the progesterone receptor from dimerizing and binding to DNA.
-
Type II Antagonists (e.g., Mifepristone): These antagonists allow the receptor to bind to DNA but prevent the recruitment of coactivators, thereby inhibiting transcription.
-
Type III Antagonists (e.g., this compound): This class of antagonists not only blocks the action of progesterone but also actively recruits corepressors to the receptor-DNA complex, leading to a more profound and durable silencing of target genes.
The following table summarizes the key performance metrics of this compound in comparison to Mifepristone and Onapristone.
| Parameter | This compound | Mifepristone | Onapristone |
| Receptor Binding Affinity | |||
| IC50 (PR-A) | 3.6 pM[1] | ~0.2 nM[2][3] | - |
| IC50 (PR-B) | 2.5 pM[1] | ~0.2 nM[2] | - |
| Kd | - | - | 11.6 nM (endometrium), 11.9 nM (myometrium) |
| Functional Activity | |||
| Mechanism of Action | Type III PR Antagonist | Type II PR Antagonist | Type I PR Antagonist |
| Effect on PR-DNA Binding | Promotes | Promotes | Inhibits |
| Co-regulator Recruitment | Recruits Co-repressors | Blocks Co-activators | Prevents Co-activator binding |
| Cellular Effects (in T47D Breast Cancer Cells) | |||
| Antiproliferative Effect | Strong inhibition of cell proliferation and G0/G1 arrest | Induces G1 arrest and apoptosis | Inhibits cell proliferation |
| Effect on p21 Expression | Induces p21 expression | Can induce p21 | - |
Experimental Protocols
Progesterone Receptor Competitive Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of a test compound to the progesterone receptor by measuring the displacement of a fluorescently labeled progesterone ligand.
Principle: A fluorescently labeled progesterone analog (tracer) binds to the progesterone receptor (PR), resulting in a high fluorescence polarization (FP) signal because the large complex tumbles slowly in solution. When an unlabeled test compound competes with the tracer for binding to the PR, the tracer is displaced, tumbles more rapidly, and the FP signal decreases. The degree of decrease in FP is proportional to the binding affinity of the test compound.
Materials:
-
Purified human progesterone receptor ligand-binding domain (PR-LBD)
-
Fluorescently labeled progesterone tracer (e.g., Fluormone™ PL Green)
-
Assay buffer (e.g., 50 mM Tris pH 8.0, 500 mM KCl, 1 mM EDTA, 5 mM DTT, 50% glycerol)
-
Test compounds (this compound and comparators)
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dilute the PR-LBD and fluorescent tracer to their optimal working concentrations in the assay buffer. A typical final concentration for the tracer is 2 nM, and for the PR-LBD is around 40 nM to achieve ~80% saturation.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Setup:
-
In a 96-well or 384-well black microplate, add a fixed volume of the diluted test compounds.
-
Add a fixed volume of the PR-LBD/fluorescent tracer mix to each well. The final volume per well is typically 100 µL.
-
Include control wells:
-
No competitor control: Contains PR-LBD and fluorescent tracer only (represents high FP).
-
No receptor control: Contains fluorescent tracer only (represents low FP).
-
-
-
Incubation: Incubate the plate at room temperature for 1-4 hours in the dark to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis:
-
Calculate the anisotropy or mP (millipolarization) values for each well.
-
Plot the FP values against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that displaces 50% of the fluorescent tracer) by fitting the data to a sigmoidal dose-response curve.
-
Progesterone Receptor Transcriptional Activity Assay (Luciferase Reporter Gene Assay)
This cell-based assay measures the ability of a compound to either activate or inhibit the transcriptional activity of the progesterone receptor.
Principle: A reporter gene, typically firefly luciferase, is placed under the control of a promoter containing progesterone response elements (PREs). When a PR agonist binds to the receptor, the complex binds to the PREs and drives the expression of the luciferase gene. An antagonist will block this effect. The amount of light produced upon addition of a luciferase substrate is proportional to the transcriptional activity of the PR.
Materials:
-
A human cell line that expresses the progesterone receptor (e.g., T47D breast cancer cells).
-
A luciferase reporter plasmid containing PREs (e.g., pPRE-Luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and supplements.
-
Progesterone or a synthetic progestin (e.g., R5020) as an agonist.
-
Test compounds (this compound and comparators).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture T47D cells in appropriate medium.
-
Seed the cells into 96-well plates.
-
Co-transfect the cells with the pPRE-Luc reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection, replace the medium with fresh medium containing the test compounds at various concentrations.
-
To measure antagonist activity, co-treat the cells with a fixed concentration of a PR agonist (e.g., 10 nM R5020) and the test compounds.
-
Include control wells:
-
Vehicle control: Cells treated with vehicle only.
-
Agonist control: Cells treated with the PR agonist only.
-
-
-
Incubation: Incubate the cells for 24-48 hours to allow for changes in gene expression.
-
Cell Lysis and Luciferase Measurement:
-
Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities in each well using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
For antagonist activity, express the data as a percentage of the agonist control.
-
Plot the normalized luciferase activity against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced luciferase activity) by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Progesterone receptor signaling pathway.
Caption: Experimental workflow for validating target engagement.
References
- 1. Progesterone receptor isoforms, agonists and antagonists differentially reprogram estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Regulation of Breast Cancer-Associated Genes by Progesterone Receptor Isoforms PRA and PRB in a New Bi-Inducible Breast Cancer Cell Line | PLOS One [journals.plos.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
A Head-to-Head Comparison of Type I, II, and III Progesterone Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Progesterone receptor (PR) antagonists are pivotal tools in reproductive health and oncology, offering therapeutic avenues for conditions such as endometriosis, uterine fibroids, and hormone-dependent cancers.[1] These compounds are broadly classified into three distinct types based on their mechanism of action at the molecular level, particularly concerning their interaction with the progesterone receptor and its subsequent engagement with DNA. This guide provides an objective, data-driven comparison of Type I, II, and III PR antagonists to aid researchers in selecting the appropriate tool for their specific experimental needs.
Differentiating the Three Tiers of Progesterone Receptor Antagonism
The classification of PR antagonists hinges on their effect on the progesterone receptor's ability to bind to progesterone response elements (PREs) on DNA and to recruit transcriptional co-regulators.
Type I PR antagonists , such as Onapristone (ZK98299) , are characterized by their ability to impair the association of the progesterone receptor with DNA.[2][3] While they bind to the receptor, they induce a conformational change that prevents the receptor-ligand complex from effectively binding to PREs, thereby blocking the initiation of gene transcription.[3][4]
Type II PR antagonists , the most well-known of which is Mifepristone (RU486) , also bind to the progesterone receptor. However, in contrast to Type I antagonists, they promote the binding of the PR-ligand complex to DNA. Despite this DNA binding, the conformation induced by Type II antagonists is transcriptionally inactive because it fails to recruit necessary co-activators and may instead recruit co-repressors, thus silencing gene expression.
Type III PR antagonists , also referred to as "passive antagonists," represent a newer class of compounds. The lead molecule in this class is APR19 . These antagonists are unique in that they form an unstable complex with the progesterone receptor. This instability prevents the receptor from interacting effectively with either co-activators or co-repressors, rendering it transcriptionally inert.
Quantitative Performance Metrics: A Comparative Analysis
The following table summarizes key quantitative data for representative compounds of each antagonist type. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Parameter | Type I: Onapristone (ZK98299) | Type II: Mifepristone (RU486) | Type III: APR19 | Progesterone (Agonist) |
| Binding Affinity (IC50/RBA) | Data not readily available in a comparable format. | IC50: ~1.4 x 10⁻¹¹ M (in a PRB transactivation assay) | RBA: 4.3 x 10⁻⁷ M (compared to Progesterone) | RBA: 5.7 x 10⁻⁹ M |
| Transcriptional Activity (IC50) | Effective inhibitor of progestin-induced transcription. | IC50: ~1.4 x 10⁻¹¹ M (inhibition of P4-induced PRB transactivation) | IC50: ~5.8 x 10⁻⁷ M (inhibition of P4-induced PRB transactivation) | N/A (Agonist) |
| DNA Binding | Impairs PR-DNA association. | Promotes PR-DNA binding. | Prevents stable PR complex formation required for DNA interaction. | Promotes PR-DNA binding. |
| Co-regulator Interaction | Prevents co-activator recruitment. | Recruits co-repressors. | Unable to interact with co-activators or co-repressors. | Recruits co-activators. |
| In Vivo Efficacy | Demonstrates anti-proliferative effects in preclinical models and clinical trials. | Widely used for medical abortion and shows efficacy in cancer models. | Displays in vivo endometrial anti-progesterone activity. | Promotes endometrial proliferation and maintenance of pregnancy. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of these antagonist types result in different downstream effects on PR-mediated signaling.
Progesterone Receptor Signaling Pathway
Caption: Canonical Progesterone Receptor Signaling Pathway.
Mechanisms of PR Antagonists
Caption: Differential Mechanisms of Type I, II, and III PR Antagonists.
Key Experimental Protocols
Accurate characterization of PR antagonists relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for three fundamental experiments.
Competitive Receptor Binding Assay
This assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled progestin.
Experimental Workflow:
Caption: Workflow for a Competitive Receptor Binding Assay.
Detailed Methodology:
-
Preparation of Receptor Source: Prepare cytosol from PR-expressing cells (e.g., T47D breast cancer cells) or use purified recombinant PR.
-
Incubation: In a multi-well plate, incubate a fixed concentration of the receptor preparation with a constant, low concentration of a radiolabeled progestin (e.g., [³H]progesterone).
-
Competition: To parallel wells, add increasing concentrations of the unlabeled antagonist being tested. Include control wells with only the radiolabeled ligand (total binding) and wells with a large excess of unlabeled progesterone (non-specific binding).
-
Equilibration: Incubate the plates at 4°C for a sufficient time to reach binding equilibrium (typically 18-24 hours).
-
Separation: Separate the receptor-bound radioligand from the free radioligand. A common method is the addition of a dextran-coated charcoal suspension, which adsorbs the free radioligand, followed by centrifugation.
-
Quantification: Measure the radioactivity in the supernatant (containing the bound ligand) using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki value (inhibitor constant) can then be calculated using the Cheng-Prusoff equation.
Transcriptional Activity Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to inhibit progesterone-induced gene expression.
Experimental Workflow:
Caption: Workflow for a Luciferase Reporter Assay.
Detailed Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or a PR-negative breast cancer cell line) in appropriate media. Co-transfect the cells with a PR expression vector and a reporter plasmid containing a luciferase gene under the control of a promoter with one or more PREs. A co-transfected plasmid expressing Renilla luciferase can be used for normalization of transfection efficiency.
-
Compound Treatment: After allowing the cells to recover from transfection, treat them with a constant, sub-maximal concentration of a progestin agonist (e.g., progesterone or R5020) to induce luciferase expression. In parallel, treat cells with the agonist plus increasing concentrations of the test antagonist.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene transcription and translation of the luciferase enzyme.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a passive lysis buffer.
-
Luminescence Measurement: Add the cell lysate to a luminometer plate. Inject the firefly luciferase substrate and measure the resulting luminescence. Subsequently, inject a reagent that quenches the firefly luciferase activity and activates the Renilla luciferase, and measure its luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the antagonist concentration to determine the IC50 for the inhibition of transcriptional activity.
DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is used to directly visualize the binding of the PR-ligand complex to a DNA probe containing a PRE.
Experimental Workflow:
Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).
Detailed Methodology:
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to a known PRE. Label the DNA probe, typically with a radioactive isotope (e.g., ³²P) or a fluorescent tag.
-
Nuclear Extract Preparation: Treat PR-expressing cells with a progestin agonist, a test antagonist, or vehicle control. Prepare nuclear extracts from these cells, which will contain the PR.
-
Binding Reaction: Incubate the nuclear extracts with the labeled PRE probe in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding of other proteins to the probe.
-
Electrophoresis: Resolve the binding reactions on a non-denaturing polyacrylamide gel. The protein-DNA complexes will migrate more slowly than the free, unbound probe.
-
Visualization: Dry the gel and visualize the labeled DNA by autoradiography (for radioactive probes) or fluorescence imaging. A "shifted" band indicates the formation of a PR-DNA complex. The intensity of this band can be compared between different treatment conditions. For supershift assays, an antibody specific to PR can be added to the binding reaction, which will cause a further retardation in the mobility of the complex, confirming the presence of PR.
Conclusion
The classification of progesterone receptor antagonists into Type I, II, and III provides a functional framework for understanding their diverse molecular mechanisms. Type I antagonists like Onapristone prevent PR-DNA binding, while Type II antagonists such as Mifepristone allow DNA binding but block transcription. The emerging class of Type III "passive" antagonists, exemplified by APR19, introduces a novel mechanism of receptor inactivation through the formation of an unstable complex. The selection of an appropriate antagonist for research or therapeutic development should be guided by a thorough understanding of these distinct mechanisms and supported by quantitative data from well-defined experimental assays. This guide provides the foundational knowledge and experimental protocols to facilitate such informed decisions.
References
- 1. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Phase I study of onapristone, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Onapristone Extended Release: Safety Evaluation from Phase I–II Studies with an Emphasis on Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Differential Gene Regulation by Lonaprisan and Other Selective Progesterone Receptor Modulators (SPRMs): A Comparative Guide
This guide provides a detailed comparison of the gene regulatory mechanisms of Lonaprisan and other prominent Selective Progesterone Receptor Modulators (SPRMs). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to delineate the distinct molecular actions of these compounds.
Introduction to SPRMs and this compound
Selective Progesterone Receptor Modulators (SPRMs) are a class of compounds that bind to the progesterone receptor (PR) and exert tissue-selective agonist, antagonist, or mixed agonist/antagonist effects.[1][2] This tissue-specific action allows for targeted therapeutic applications while minimizing off-target effects.[1][2]
This compound (formerly ZK 230211) is a novel, highly selective progesterone receptor antagonist.[3] It is classified as a "pure" or Type III PR antagonist, distinguishing it from other SPRMs like the Type I antagonist Onapristone and the Type II mixed agonist/antagonist Mifepristone. This classification is based on its distinct effects on receptor phosphorylation and the recruitment of transcriptional co-regulators.
Comparative Analysis of Gene Regulation
The differential effects of this compound and other SPRMs on gene expression are central to their unique pharmacological profiles. A key study by Afhüppe et al. (2009) conducted a global gene expression analysis of various PRMs in the T47D breast cancer cell line, providing a framework for their classification based on transcriptional signatures. This section summarizes the known differences in their gene regulatory actions.
Table 1: Classification and Gene Regulatory Effects of Selected SPRMs
| SPRM | Classification | Mechanism of Action on PR | Key Regulated Genes/Pathways | Cellular Outcome in T47D Cells |
| This compound | Type III (Pure) Antagonist | Promotes DNA binding, strongly promotes PR phosphorylation, and recruits co-repressors. | Induction of p21 (CDKN1A). | Inhibition of cell proliferation, G0/G1 phase arrest, induction of a senescence-like phenotype. |
| Onapristone | Type I Antagonist | Promotes DNA binding but inhibits PR phosphorylation. | Minimally modulates PR-mediated genes. | Inhibition of cell proliferation. |
| Mifepristone (RU486) | Type II (Mixed) Agonist/Antagonist | Promotes DNA binding and PR phosphorylation. | Can have both agonistic and antagonistic effects on gene expression depending on the cellular context. | Can inhibit or, in some contexts, stimulate cell proliferation. |
| Ulipristal Acetate | SPRM with mixed agonist/antagonist activity | Induces a unique PR conformation, leading to differential co-regulator recruitment. | Down-regulation of genes associated with endometrial receptivity. | Anti-proliferative and pro-apoptotic effects in certain tissues. |
Gene Expression Profiling in T47D Breast Cancer Cells
The study by Afhüppe and colleagues utilized Affymetrix GeneChip HG-U133Plus2.0 arrays to compare the transcriptional profiles of a range of PR ligands, including this compound, Onapristone, and Mifepristone, in the PR-positive T47D breast cancer cell line. The results demonstrated that each modulator possesses a unique gene expression signature, supporting a refined classification system. While the complete dataset from this study is not publicly available, the findings highlighted that "pure" antagonists like this compound have distinct transcriptional effects compared to mixed antagonists like Mifepristone and other SPRMs.
A notable downstream target of this compound in T47D cells is the cyclin-dependent kinase inhibitor p21 (CDKN1A). The induction of p21 is a direct result of the this compound-bound PR complex binding to the p21 promoter, leading to cell cycle arrest and inhibition of proliferation.
Signaling Pathways and Mechanisms of Action
The differential gene regulation by SPRMs stems from their ability to induce distinct conformational changes in the progesterone receptor, which in turn dictates the recruitment of a specific repertoire of co-activators and co-repressors.
Experimental Protocols
The following sections provide a generalized methodology for the key experiments cited in the literature for analyzing the effects of SPRMs on gene expression.
Cell Culture and Treatment
T47D human breast cancer cells are a common model for studying progesterone receptor signaling.
-
Cell Culture: T47D cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a 5% CO2 atmosphere.
-
Hormone Deprivation: Prior to hormone or SPRM treatment, cells are typically cultured in phenol red-free RPMI 1640 medium supplemented with charcoal-stripped FBS for 24-48 hours to minimize the influence of endogenous steroids.
-
Treatment: Cells are then treated with the respective SPRM (e.g., this compound, Mifepristone, Onapristone) or vehicle control (e.g., DMSO) at the desired concentrations for a specified period (e.g., 6, 24, or 48 hours).
RNA Isolation and Microarray Analysis
Gene expression profiling is commonly performed using microarray technology, such as the Affymetrix GeneChip® Human Genome U133 Plus 2.0 Array.
-
RNA Isolation: Total RNA is extracted from treated and control cells using a suitable method, such as TRIzol reagent or a column-based kit (e.g., RNeasy Kit, Qiagen). RNA quality and integrity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
cRNA Preparation and Labeling: A starting amount of total RNA (e.g., 100 ng - 1 µg) is used to synthesize double-stranded cDNA. This cDNA then serves as a template for in vitro transcription to produce biotin-labeled complementary RNA (cRNA).
-
Hybridization: The fragmented and labeled cRNA is hybridized to the Affymetrix GeneChip array for a defined period (e.g., 16 hours) at a specific temperature (e.g., 45°C) in a hybridization oven.
-
Washing and Staining: The arrays are washed and stained with a streptavidin-phycoerythrin conjugate using an automated fluidics station.
-
Scanning and Data Acquisition: The arrays are scanned using a high-resolution scanner, and the signal intensities for each probe are quantified.
-
Data Analysis: The raw data is processed using software such as Affymetrix GeneChip Command Console (AGCC) or Transcriptome Analysis Console (TAC). This includes background correction, normalization (e.g., RMA or MAS5), and summarization of probe-level data into probe set-level expression values. Statistical analysis is then performed to identify differentially expressed genes between treatment groups.
Conclusion
This compound, as a pure progesterone receptor antagonist, exhibits a distinct mechanism of gene regulation compared to other SPRMs with mixed agonist/antagonist profiles. Its ability to specifically induce genes like p21 underscores its potent anti-proliferative effects in breast cancer cells. Understanding these differential gene regulatory networks is crucial for the rational design and clinical application of SPRMs in various hormone-dependent diseases. Further genome-wide studies, including RNA-sequencing and ChIP-sequencing, will continue to elucidate the nuanced molecular mechanisms that distinguish the actions of this compound and other next-generation SPRMs.
References
- 1. New T47D breast cancer cell lines for the independent study of progesterone B- and A-receptors: only antiprogestin-occupied B-receptors are switched to transcriptional agonists by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ulipristal Acetate Inhibits Progesterone Receptor Isoform A-Mediated Human Breast Cancer Proliferation and BCl2-L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global gene expression profiling of progesterone receptor modulators in T47D cells provides a new classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
Lonaprisan's Steroid Receptor Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonaprisan (also known as ZK 230211 or BAY 86-5044) is a potent, selective, non-steroidal progesterone receptor (PR) antagonist that has been investigated for various therapeutic applications, including endometriosis and breast cancer.[1][2] As with any steroid receptor modulator, understanding its cross-reactivity with other steroid hormone receptors is crucial for a comprehensive assessment of its biological activity, potential off-target effects, and overall therapeutic index. This guide provides a comparative analysis of this compound's binding affinity and functional activity across the primary steroid receptor panel, supported by experimental data and detailed methodologies.
Comparative Analysis of Receptor Binding Affinity
| Receptor | Ligand | IC50 (nM) | Relative Binding Affinity (RBA) (%) | Reference Compound |
| Progesterone Receptor-A (PR-A) | This compound | 0.0036 | High | Progesterone |
| Progesterone Receptor-B (PR-B) | This compound | 0.0025 | High | Progesterone |
| Androgen Receptor (AR) | This compound | Data Not Available | Reported Antiandrogenic Effect[3] | Dihydrotestosterone |
| Glucocorticoid Receptor (GR) | This compound | Data Not Available | Reported Antiglucocorticoid Effect[3] | Dexamethasone |
| Mineralocorticoid Receptor (MR) | This compound | Data Not Available | Not Reported | Aldosterone |
| Estrogen Receptor (ER) | This compound | Data Not Available | Not Reported | Estradiol |
Data derived from MedChemExpress product information.[3]
Signaling Pathways and Experimental Workflows
To elucidate the cross-reactivity profile of a compound like this compound, a series of in vitro assays are typically employed. The following diagrams illustrate the general signaling pathway of a nuclear steroid receptor and a standard experimental workflow for assessing receptor binding and functional activity.
Caption: General signaling pathway of a nuclear steroid receptor.
References
Comparative Efficacy of Lonaprisan in Progesterone Receptor-Positive Cancers: A Guide for Researchers
An In-depth Analysis of Lonaprisan's Performance Against Alternative Therapies in Breast Cancer, with an Exploration of Progesterone Receptor Antagonism in Endometrial Cancer and Meningioma.
This guide provides a comparative overview of the efficacy of this compound, a selective progesterone receptor (PR) antagonist, in various cancer subtypes. While clinical data for this compound is most robust in breast cancer, this document also explores the therapeutic potential of targeting the progesterone receptor in endometrial cancer and meningioma by examining related PR antagonists. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical and preclinical data, detailed experimental methodologies, and a look into the signaling pathways involved.
Executive Summary
This compound has been investigated as a hormonal therapy for progesterone receptor-positive (PR+) cancers. In second-line treatment of PR+ metastatic breast cancer, this compound demonstrated limited efficacy. Preclinical studies, however, indicate a clear mechanism of action involving cell cycle arrest. In other PR-expressing cancers, such as endometrial cancer and meningioma, direct clinical data for this compound is lacking. This guide, therefore, draws comparisons with other PR antagonists, such as onapristone and mifepristone, to provide a broader context for evaluating the potential of this therapeutic strategy. Standard-of-care treatments for these cancers, including megestrol acetate for endometrial cancer and various systemic therapies for refractory meningioma, are included for a comprehensive comparison.
Breast Cancer: this compound in Progesterone Receptor-Positive Subtypes
This compound has been most extensively studied in the context of PR+ breast cancer. A key clinical trial provides the primary basis for its efficacy assessment.
Clinical Efficacy of this compound
A randomized, open-label, phase II clinical trial (NCT00555919) evaluated the efficacy and tolerability of this compound as a second-line endocrine therapy in postmenopausal women with Stage IV, PR-positive, HER2-negative metastatic breast cancer. Patients received either 25 mg or 100 mg of this compound daily. The primary objective was a clinical benefit rate (complete/partial responses or stable disease for ≥ 6 months) of ≥ 35%.
Table 1: Clinical Efficacy of this compound in Second-Line PR+ Metastatic Breast Cancer
| Endpoint | This compound 25 mg (n=34) | This compound 100 mg (n=34) |
| Complete/Partial Response | 0% | 0% |
| Stable Disease ≥ 6 months | 21% (6 of 29 patients) | 7% (2 of 29 patients) |
| Most Frequent Adverse Events (≥10% overall) | Fatigue, hot flush, dyspnoea, nausea, asthenia, headache, constipation, vomiting, decreased appetite |
The study concluded that this compound showed limited efficacy in this patient population, as the primary objective was not met[1][2].
Preclinical Mechanistic Insights
Preclinical studies in the T47D breast cancer cell line, which is PR-positive, have shed light on this compound's mechanism of action.
Key Findings:
-
Inhibition of Cell Proliferation: this compound strongly inhibits the proliferation of T47D cells.
-
Cell Cycle Arrest: The anti-proliferative effect is associated with an arrest in the G0/G1 phase of the cell cycle.
-
Induction of p21: this compound induces the expression of the cyclin-dependent kinase inhibitor p21 by direct binding of the this compound-progesterone receptor complex to the p21 promoter[3].
This preclinical evidence suggests a clear biological rationale for the use of this compound in PR+ breast cancer, even though the clinical trial results were not as promising.
Comparative Landscape: Standard Second-Line Therapies for PR+ Breast Cancer
For postmenopausal women with PR+, HER2-negative metastatic breast cancer who have progressed on first-line endocrine therapy, several options are considered standard of care. These often involve switching to a different endocrine agent, sometimes in combination with a targeted therapy.
Table 2: Comparison with Standard Second-Line Therapies for PR+ Metastatic Breast Cancer
| Treatment | Mechanism of Action | Typical Efficacy (Progression-Free Survival) |
| Fulvestrant (SERD) | Selective Estrogen Receptor Degrader | ~5.5 months (as monotherapy) |
| Aromatase Inhibitors (e.g., letrozole, anastrozole, exemestane) | Inhibit estrogen synthesis | Variable, often used in first-line |
| CDK4/6 Inhibitors (e.g., palbociclib, ribociclib, abemaciclib) + Endocrine Therapy | Inhibit cell cycle progression | ~9.5 - 11 months (in combination with fulvestrant) |
Direct comparative trials of this compound against these agents are not available. However, the progression-free survival benefits seen with CDK4/6 inhibitors in combination with endocrine therapy are substantially higher than what was observed with this compound monotherapy in the phase II trial.
Endometrial Cancer: Exploring Progesterone Receptor Antagonism
While direct clinical data for this compound in endometrial cancer is unavailable, the expression of PR in this cancer type makes it a potential therapeutic target. The efficacy of other PR modulators and standard hormonal therapies provides a basis for comparison.
Onapristone: A Related Progesterone Receptor Antagonist
Onapristone, another PR antagonist, has been investigated in PR-positive recurrent or metastatic endometrial cancer.
A phase I study of extended-release onapristone (ONA-ER) included 12 patients with endometrial carcinoma. While this was primarily a safety and dose-finding study, it reported that 2 out of 12 patients with endometrioid endometrial carcinoma experienced clinical benefit for at least 24 weeks.
More recently, the phase II OATH trial (NCT04719273) is evaluating onapristone in combination with anastrozole (an aromatase inhibitor) in refractory hormone receptor-positive endometrial cancer. Preliminary results in 14 patients showed a 4-month progression-free survival (PFS) rate of 63.5%, a 15.4% overall response rate (1 complete response, 1 partial response), and 69% stable disease[4]. These early findings are promising.
Standard Hormonal Therapy: Megestrol Acetate
Megestrol acetate, a progestin, is a standard hormonal therapy for recurrent or metastatic endometrial cancer, particularly for low-grade, PR-positive tumors.
Table 3: Efficacy of Megestrol Acetate in Recurrent/Metastatic Endometrial Cancer
| Study Population | Treatment | Overall Response Rate | Median Progression-Free Survival (PFS) |
| Advanced/Recurrent Endometrial Carcinoma (GOG study) | Megestrol Acetate (80 mg BID) alternating with Tamoxifen (20 mg BID) | 27% (12 CR, 3 PR) | 2.7 months |
| Recurrent/Metastatic Endometrial Cancer (Real-world data) | Progestins (mostly Megestrol Acetate) | 20-25% (reported range) | Chemotherapy-naïve: 17.9 months; Previously treated: 6.2 months |
The efficacy of megestrol acetate varies depending on the patient population and prior treatments[5]. The preliminary data for onapristone in combination with anastrozole appears to show a promising PFS rate in a heavily pretreated population.
Meningioma: A Potential Role for Progesterone Receptor Blockade
Meningiomas, the most common primary brain tumors, frequently express progesterone receptors, suggesting a potential therapeutic avenue for PR antagonists.
Mifepristone: A Progesterone and Glucocorticoid Receptor Antagonist
Mifepristone has been studied in patients with unresectable meningiomas.
-
A phase II study showed modest activity.
-
However, a subsequent multi-center, randomized, placebo-controlled phase III trial (SWOG S9005) in 164 patients with unresectable meningioma found no statistical difference in failure-free or overall survival between the mifepristone and placebo arms.
-
Interestingly, a small study of three women with multiple meningiomas treated with mifepristone reported a partial response in two patients and stable disease in the third, with long-lasting clinical benefit. This suggests that specific subgroups of meningioma patients might benefit from this therapy.
Standard of Care for Refractory Meningioma
For patients with recurrent or progressive meningiomas who are not candidates for further surgery or radiation, systemic therapy options are limited, and there is no established standard of care. Various targeted agents and chemotherapies have been investigated with limited success. Recent promising results have been seen with radiopharmaceutical therapy in some cases.
Table 4: Efficacy of Systemic Therapies in Refractory Meningioma
| Treatment | Mechanism of Action | Efficacy |
| Bevacizumab | VEGF Inhibitor | PFS-6 of 87% for Grade I, 77% for Grade II, and 46% for Grade III in a phase II trial. |
| Sunitinib | Multi-targeted TKI | PFS-6 of 42% in a phase II trial of recurrent atypical/malignant meningiomas. |
| 177Lu-Dotatate | Radiopharmaceutical Therapy | PFS-6 of nearly 80% in a phase II trial. |
The data for mifepristone in unselected meningioma patients is not compelling when compared to these emerging therapies. However, the potential for efficacy in specific subtypes, such as multiple meningiomatosis, warrants further investigation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings.
This compound in T47D Breast Cancer Cells: Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of T47D breast cancer cells.
Methodology:
-
Cell Culture: T47D cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Proliferation Assessment (MTT Assay):
-
After the desired incubation period (e.g., 24, 48, 72 hours), MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values can be determined by plotting the percentage of viability against the log of the drug concentration.
Randomized Phase II Clinical Trial of this compound in Breast Cancer (NCT00555919) - General Protocol Outline
Objective: To evaluate the efficacy and safety of two different doses of this compound in postmenopausal women with PR-positive, HER2-negative, metastatic breast cancer who have progressed after at least one prior endocrine therapy.
Study Design:
-
Randomized, open-label, two-arm, multicenter, phase II study.
-
Arms:
-
Arm 1: this compound 25 mg orally once daily.
-
Arm 2: this compound 100 mg orally once daily.
-
-
Primary Endpoint: Clinical Benefit Rate (CBR), defined as the percentage of patients with a complete response (CR), partial response (PR), or stable disease (SD) for at least 24 weeks.
-
Key Inclusion Criteria:
-
Postmenopausal women with histologically confirmed metastatic breast cancer.
-
Progesterone receptor-positive tumor.
-
HER2-negative tumor.
-
Progression after at least one prior endocrine therapy for metastatic disease.
-
-
Tumor Assessment: Tumor response is evaluated every 8 weeks according to RECIST criteria.
-
Safety Monitoring: Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
Signaling Pathways and Visualizations
This compound-Mediated Cell Cycle Arrest in Breast Cancer
This compound, as a progesterone receptor antagonist, blocks the downstream signaling of progesterone. In PR+ breast cancer cells, this leads to the induction of the cell cycle inhibitor p21, resulting in G0/G1 arrest and inhibition of proliferation.
Caption: this compound blocks the progesterone receptor, leading to increased p21 expression and cell cycle arrest.
Experimental Workflow for Preclinical Evaluation of this compound
The preclinical assessment of a compound like this compound typically follows a structured workflow from in vitro characterization to in vivo efficacy studies.
Caption: A typical preclinical workflow for evaluating an anti-cancer agent like this compound.
Conclusion
The available evidence suggests that while this compound has a clear biological rationale for the treatment of PR+ cancers, its clinical efficacy as a monotherapy in second-line metastatic breast cancer is limited. The landscape of PR+ breast cancer treatment has evolved with the advent of highly effective combination therapies, setting a high bar for new agents.
In endometrial cancer and meningioma, where PR expression is also common, the therapeutic potential of PR antagonism is still under active investigation. Preliminary data for onapristone in endometrial cancer are encouraging and highlight the potential of this drug class. For meningioma, the results with mifepristone have been mixed, suggesting that patient selection based on specific biomarkers may be crucial for future success.
Further research is needed to identify predictive biomarkers that can identify patient populations most likely to respond to PR antagonists like this compound. Combination strategies, such as with other hormonal agents or targeted therapies, may also enhance the efficacy of this class of drugs. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research in this promising area of oncology.
References
- 1. targetedonc.com [targetedonc.com]
- 2. ascopubs.org [ascopubs.org]
- 3. onclive.com [onclive.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Phase II trial of alternating courses of megestrol acetate and tamoxifen in advanced endometrial carcinoma: a Gynecologic Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Lonaprisan's Antiproliferative Power in 3D Breast Cancer Models: A Comparative Guide
For Immediate Release
[City, State] – November 27, 2025 – In the ongoing quest for more effective breast cancer therapies, the selective progesterone receptor (PR) antagonist Lonaprisan has shown promise in traditional 2D cell culture studies. This guide provides a comprehensive comparison of this compound with other common endocrine therapies, contextualizing its potential antiproliferative effects within the more physiologically relevant framework of 3D spheroid models. This analysis is supported by experimental data and detailed protocols for researchers in oncology and drug development.
Executive Summary
This compound, a potent PR antagonist, exerts its antiproliferative effects by inducing the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest at the G0/G1 phase.[1][2] While direct quantitative data for this compound in 3D breast cancer models is not yet publicly available, this guide provides a comparative framework using data from other PR antagonists and standard-of-care endocrine therapies in 3D spheroid cultures. This comparison underscores the importance of transitioning from 2D to 3D models for more accurate preclinical drug validation. 3D cultures better mimic the tumor microenvironment, often revealing increased drug resistance compared to 2D monolayers.
Comparison of Antiproliferative Agents in 3D Breast Cancer Models
To provide a benchmark for this compound's potential efficacy, this section summarizes the available data on the antiproliferative effects of other hormonal agents in 3D breast cancer spheroid models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
| Drug Class | Drug | Cell Line | 3D Model IC50 | Key Findings |
| Progesterone Receptor Antagonist | This compound | T47D (2D) | Data not available in 3D models. | Induces p21 and G0/G1 cell cycle arrest.[1][2] |
| Mifepristone | TNBC cells (2D) | IC50: 10-22 µM | Inhibits cell proliferation, with a derivative showing enhanced potency (IC50: 2.6-4.3 µM).[3] | |
| Onapristone | T47-D, SK-BR-3 (2D) | Data not available in 3D models. | Inhibits proliferation of PR-positive cells and induces G0/G1 arrest. | |
| Selective Estrogen Receptor Modulator (SERM) | Tamoxifen | MCF-7 | IC50: 10.045 µM | Demonstrates cytotoxic effects in breast cancer cells. |
| Selective Estrogen Receptor Degrader (SERD) | Fulvestrant | T47D | Data not available in T47D 3D models. | Effective inhibitor of ER-positive cell growth (IC50: 0.29 nM in MCF-7 2D). |
Signaling Pathway: this compound-Mediated Cell Cycle Arrest
This compound functions by competitively binding to the progesterone receptor, preventing its activation by progesterone. This antagonism leads to the upregulation of the cyclin-dependent kinase inhibitor p21. The p21 protein then inhibits the activity of cyclin D1/CDK4/6 and cyclin E/CDK2 complexes, which are essential for the G1 to S phase transition in the cell cycle. This inhibition results in cell cycle arrest at the G1 checkpoint, thereby halting proliferation.
Caption: this compound's mechanism of action leading to cell cycle arrest.
Experimental Protocols
3D Spheroid Culture of Breast Cancer Cells (MCF-7 and T47D)
This protocol describes the formation of 3D spheroids from MCF-7 and T47D breast cancer cell lines using the liquid overlay technique.
Materials:
-
MCF-7 or T47D human breast cancer cells
-
DMEM or RPMI-1640 medium, respectively, with 10% FBS and 1% penicillin/streptomycin
-
Ultra-low attachment 96-well round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Centrifuge
Procedure:
-
Culture MCF-7 or T47D cells in standard 2D culture flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed 5,000 cells per well into an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 100 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Monitor spheroid formation daily. Spheroids are typically ready for treatment within 4-7 days.
Caption: Workflow for generating 3D breast cancer spheroids.
Antiproliferative Assay in 3D Spheroids using CellTiter-Glo® 3D
This protocol outlines the measurement of cell viability in 3D spheroids to determine the antiproliferative effects of test compounds.
Materials:
-
Breast cancer spheroids in a 96-well plate
-
Test compounds (e.g., this compound, Tamoxifen) at various concentrations
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Carefully remove a portion of the old medium from each well containing a spheroid and add the diluted compounds. Include a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the dose-response curves.
Conclusion and Future Directions
While this compound demonstrates a clear antiproliferative mechanism in 2D cell cultures, its validation in 3D models is a critical next step for its clinical development. The data presented for other endocrine therapies in 3D spheroids highlight a general trend of increased resistance compared to 2D cultures, emphasizing the necessity of using these more complex models for drug screening. Future studies should focus on generating robust, quantitative data on the antiproliferative effects of this compound and other progesterone receptor antagonists in a variety of 3D breast cancer models. This will provide a more accurate prediction of their clinical efficacy and aid in the development of more effective treatment strategies for hormone-receptor-positive breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. 3D bioprinted drug-resistant breast cancer spheroids for quantitative in situ evaluation of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mifepristone Derivative FZU-00,003 Suppresses Triple-negative Breast Cancer Cell Growth partially via miR-153-KLF5 axis - PMC [pmc.ncbi.nlm.nih.gov]
Lonaprisan in Tamoxifen-Resistant Breast Cancer: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the landscape of therapies for endocrine-resistant breast cancer is critical. Tamoxifen, a selective estrogen receptor modulator (SERM), has long been a frontline treatment for estrogen receptor-positive (ER+) breast cancer. However, the development of tamoxifen resistance is a significant clinical challenge, prompting the investigation of alternative therapeutic strategies.[1][2] This guide provides a comparative overview of Lonaprisan, a progesterone receptor (PR) antagonist, in the context of tamoxifen-resistant breast cancer models, supported by available experimental data and methodologies.
This compound: A Progesterone Receptor Antagonist
This compound is a novel, type III progesterone receptor (PR) antagonist.[3][4] Its mechanism of action in PR-positive breast cancer cells involves the inhibition of cell proliferation through the induction of the cyclin-dependent kinase inhibitor p21.[5] This leads to an arrest of the cell cycle in the G0/G1 phase. The rationale for investigating a PR antagonist stems from the fact that a significant number of ER+ breast cancers also express the progesterone receptor.
The Challenge of Tamoxifen Resistance
Acquired resistance to tamoxifen is a complex phenomenon driven by multiple molecular mechanisms that allow cancer cells to bypass the estrogen-dependent signaling pathways for growth and survival. Key mechanisms include:
-
Alterations in the Estrogen Receptor: Loss or mutation of the estrogen receptor can render tamoxifen ineffective.
-
Upregulation of Growth Factor Signaling Pathways: Enhanced signaling through pathways like HER2/neu and the epidermal growth factor receptor (EGFR) can promote cell proliferation independently of estrogen stimulation.
-
Crosstalk with Other Signaling Pathways: Activation of alternative pathways, such as the PI3K/Akt/mTOR pathway, can override the inhibitory effects of tamoxifen.
Comparative Efficacy of this compound
However, a randomized phase II clinical trial evaluated this compound as a second-line endocrine therapy in postmenopausal women with PR-positive, HER2-negative metastatic breast cancer, a patient population that may have developed resistance to prior endocrine therapies. The study did not meet its primary objective of a ≥35% clinical benefit rate.
Table 1: Efficacy of this compound in a Phase II Clinical Trial
| Treatment Arm | Patient Cohort | Clinical Benefit Rate (Stable Disease ≥ 6 months) | Reference |
| This compound (25 mg daily) | 29 evaluable patients with PR-positive, HER2-negative metastatic breast cancer | 21% (6 of 29 patients) | |
| This compound (100 mg daily) | 29 evaluable patients with PR-positive, HER2-negative metastatic breast cancer | 7% (2 of 29 patients) |
In contrast, other endocrine therapies have demonstrated efficacy in tamoxifen-resistant settings. Fulvestrant , a selective estrogen receptor degrader (SERD), has been shown to be effective in patients who have progressed on tamoxifen. It acts by binding to the estrogen receptor and promoting its degradation. Another PR antagonist, onapristone , has also been investigated, with some studies showing a clinical benefit in tamoxifen-resistant patients.
Experimental Protocols
Below are detailed methodologies for establishing and testing therapies in tamoxifen-resistant breast cancer models.
Protocol 1: Development of Tamoxifen-Resistant Cell Lines
-
Cell Culture and Media:
-
Utilize ER+ breast cancer cell lines such as MCF-7 or T47D.
-
Culture cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to eliminate exogenous estrogens.
-
-
Induction of Resistance:
-
Continuously expose the cells to the active metabolite of tamoxifen, 4-hydroxytamoxifen (4-OHT), starting at a low concentration (e.g., 0.1 µM).
-
Gradually increase the concentration of 4-OHT over a period of several months as the cells adapt.
-
-
Verification of Resistance:
-
Perform cell viability assays (e.g., MTT) to compare the IC50 of 4-OHT in the resistant cell line to the parental, sensitive cell line. A significant increase in IC50 confirms resistance.
-
Characterize the molecular phenotype of the resistant cells by examining the expression and phosphorylation status of key proteins in the ER, HER2, and PI3K/Akt pathways via Western blot.
-
Protocol 2: In Vitro Comparative Efficacy Study
-
Cell Seeding: Plate both tamoxifen-sensitive (parental) and tamoxifen-resistant cells in 96-well plates.
-
Drug Treatment: Treat the cells with a dose range of this compound, tamoxifen, and a comparator drug such as fulvestrant.
-
Assessment of Cell Proliferation: After 72-96 hours of incubation, assess cell viability using a standard method like the MTT assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug in both cell lines to determine their relative potency and the degree of resistance.
Visualizing the Biological Context
Caption: A standard workflow for evaluating a novel therapeutic in tamoxifen-resistant breast cancer models.
Caption: Key signaling pathways involved in the development of tamoxifen resistance in breast cancer.
Caption: The proposed mechanism of action for this compound in PR-positive breast cancer cells.
Conclusion
The investigation of this compound for the treatment of breast cancer highlights the potential of targeting the progesterone receptor pathway. However, the limited clinical efficacy observed in a phase II trial, coupled with a lack of direct comparative data in tamoxifen-resistant models, suggests that its utility in this specific setting is not well-established. For drug development professionals, the case of this compound underscores the necessity of demonstrating significant activity in preclinical models of endocrine resistance before advancing to later-stage clinical trials. The focus in treating tamoxifen-resistant breast cancer continues to be on agents that more comprehensively block estrogen receptor signaling, such as fulvestrant, or on combination therapies that target the escape pathways responsible for resistance.
References
- 1. Mechanisms of tamoxifen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tamoxifen Resistance in Breast Cancer [biomolther.org]
- 3. Randomized phase II study of this compound as second-line therapy for progesterone receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The antiprogestin this compound inhibits breast cancer cell proliferation by inducing p21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Progesterone Receptor Antagonists in Preclinical Endometriosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various progesterone receptor (PR) antagonists in preclinical models of endometriosis. The data presented is compiled from multiple studies to offer a comprehensive overview of their therapeutic potential and underlying mechanisms of action.
Introduction to Progesterone Receptor Antagonism in Endometriosis
Endometriosis is an estrogen-dependent chronic inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. Progesterone and its receptors play a crucial role in regulating the growth and differentiation of both eutopic and ectopic endometrial tissues. However, endometriotic lesions often exhibit a state of "progesterone resistance," limiting the efficacy of progestin-based therapies.[1][2] Progesterone receptor antagonists and selective progesterone receptor modulators (SPRMs) offer a promising therapeutic strategy by directly targeting PR signaling in these lesions, aiming to inhibit proliferation, reduce inflammation, and alleviate pain. This guide focuses on a comparative analysis of key PR antagonists: Mifepristone, Ulipristal Acetate, Asoprisnil, and Telapristone Acetate.
Comparative Efficacy in Endometriosis Models
The following table summarizes the quantitative data on the efficacy of different progesterone receptor antagonists from various preclinical and clinical studies. Direct head-to-head comparative studies are limited; therefore, data is compiled from individual studies to facilitate a comparative assessment.
| Compound | Model System | Dosage/Concentration | Key Efficacy Endpoints & Results | Reference Study/Source |
| Mifepristone | Mouse Endometriosis Model | 50 mg/day (human equivalent) | Significant regression in visible endometriotic lesions on follow-up laparoscopy. | [3] |
| Human Endometrial Stromal Cells | Not specified | Induces cell cycle arrest via inhibition of CDK1/CDK2 and promotes apoptosis through the mitochondria-dependent pathway. Decreases CXCR4 expression, inhibiting cell migration and invasion.[3][4] | ||
| Rat Endometriosis Model | Not specified | Reduced endometriosis symptoms. | ||
| Ulipristal Acetate | Rat Endometriosis Model | Not specified | Associated with diminished Cox2 expression. | |
| Human Endometrial Stromal Cells | Not specified | Interferes with cytoskeletal actions of E2 and P4. Did not significantly alter the expression of HAND2 or its downstream target FGF18, unlike mifepristone. | ||
| Women with Endometriosis | 15mg four days a week | Substantially improved pain symptoms. | ||
| Asoprisnil | Non-human Primates | 90 mg/kg | Induced endometrial atrophy. | |
| Women with Endometriosis | Not specified | Effective in reducing nonmenstrual pain and dysmenorrhea. | ||
| Cultured Leiomyoma Cells | Not specified | Inhibited proliferation and induced apoptosis. | ||
| Telapristone Acetate | Phase 2 Clinical Trial (NCT01728454) | 6 mg and 12 mg/day | Evaluated safety and efficacy in reducing pelvic pain associated with endometriosis. A negative change from baseline in the Numeric Rating Scale (NRS-11) for pain indicated improvement. (Note: Full quantitative results from the terminated trials are not publicly available). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments frequently cited in the evaluation of progesterone receptor antagonists in endometriosis models.
Surgical Induction of Endometriosis in a Mouse Model
This protocol is adapted from established methods for creating a syngeneic mouse model of endometriosis.
-
Animal Preparation: Anesthetize a female donor mouse in diestrus using isoflurane. Apply ophthalmic ointment to the eyes to prevent drying. Shave and disinfect the abdominal area with chlorhexidine scrub and 70% ethanol.
-
Uterine Horn Excision: Make a midline incision in the abdominal wall. Ligate the left uterine horn at the utero-tubal junction and the utero-cervical junction using silk sutures. Excise the uterine horn between the ligations and place it in a petri dish with sterile phosphate-buffered saline (PBS).
-
Endometrial Fragment Preparation: Longitudinally open the uterine horn to expose the endometrium. Create 2x2 mm fragments of the uterine tissue.
-
Auto-transplantation: Anesthetize a recipient mouse and prepare the surgical site as described above. Suture four uterine fragments to the abdominal wall of the recipient mouse.
-
Closure and Recovery: Close the abdominal wall and skin with sutures. Allow the animal to recover. Endometriotic lesions typically develop into cysts within one month.
Immunohistochemistry (IHC) for Progesterone Receptor (PR)
This protocol outlines the general steps for detecting PR expression in endometrial tissue sections.
-
Tissue Preparation: Fix formalin-fixed, paraffin-embedded (FFPE) endometrial tissue sections (4-microns thick) onto positively charged glass slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol solutions.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a water bath or pressure cooker.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding sites with a protein block solution.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for progesterone receptor (e.g., a monoclonal antibody that recognizes both PR-A and PR-B isoforms) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Visualization: Apply a chromogen substrate such as diaminobenzidine (DAB) to visualize the antigen-antibody complex, resulting in a brown precipitate.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate, clear, and mount the slides with a coverslip.
-
Analysis: Score the percentage of positively stained nuclei and the intensity of staining (e.g., using an H-score).
Enzyme-Linked Immunosorbent Assay (ELISA) for Prostaglandin E2 (PGE2) in Mouse Serum
This protocol is a general guideline for measuring PGE2 levels in serum samples.
-
Sample Preparation: Collect blood from mice and allow it to clot. Centrifuge to separate the serum and store at -80°C. Prior to the assay, dilute the serum samples with the provided assay buffer.
-
Standard Curve Preparation: Prepare a serial dilution of the PGE2 standard to create a standard curve.
-
Assay Procedure (Competitive ELISA):
-
Add standards and diluted samples to the wells of a microplate pre-coated with a PGE2 antibody.
-
Add a fixed amount of HRP-conjugated PGE2 to each well. This will compete with the PGE2 in the sample for binding to the antibody.
-
Incubate the plate at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add a TMB substrate solution to each well. The color development is inversely proportional to the amount of PGE2 in the sample.
-
-
Data Analysis: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of PGE2 in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of progesterone receptor antagonists in endometriosis are mediated through the modulation of specific signaling pathways.
Progesterone Receptor Signaling in Endometriosis
In healthy endometrial tissue, progesterone, through its receptor, inhibits estrogen-driven proliferation and promotes differentiation. In endometriosis, this signaling is often impaired.
Caption: Simplified Progesterone Receptor Signaling Pathway in Healthy Endometrium.
Mechanism of Action of Progesterone Receptor Antagonists
Progesterone receptor antagonists competitively bind to the progesterone receptor, blocking the action of progesterone. This leads to a cascade of downstream effects that are beneficial in the context of endometriosis.
Caption: General Mechanism of Action for Progesterone Receptor Antagonists.
Experimental Workflow for Preclinical Evaluation
A typical workflow for evaluating the efficacy of a novel progesterone receptor antagonist in a preclinical endometriosis model is outlined below.
Caption: Preclinical Evaluation Workflow for PR Antagonists in Endometriosis.
Conclusion
Progesterone receptor antagonists represent a promising class of therapeutic agents for the management of endometriosis. Preclinical studies have demonstrated their ability to reduce lesion size, inhibit proliferation, induce apoptosis, and decrease inflammation in various models. Mifepristone and Ulipristal Acetate have shown notable efficacy, with distinct effects on downstream signaling pathways. Asoprisnil has demonstrated significant pain reduction, and while the clinical development of Telapristone Acetate for endometriosis has been terminated, it has been evaluated for pain relief. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety profiles of these compounds. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel treatments for endometriosis.
References
Safety Operating Guide
A Guide to the Proper Disposal of Lonaprisan for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of investigational compounds like Lonaprisan is a critical component of laboratory safety and environmental responsibility. As a synthetic steroidal antiprogestogen, this compound requires careful handling and disposal to prevent potential environmental contamination and ensure compliance with regulatory standards. This guide provides a procedural, step-by-step approach to the safe disposal of this compound in a research setting.
Understanding the Regulatory Framework
In the United States, the disposal of pharmaceutical waste, including research compounds, is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Research laboratories are responsible for determining if their waste is hazardous and managing it accordingly.[1][2][3][4] It is crucial to adhere to all applicable federal, state, and local regulations.
Step-by-Step Disposal Protocol for this compound
Given that this compound is a research compound and may not have a specific waste profile established, a cautious approach categorizing it as hazardous pharmaceutical waste is recommended.
1. Waste Identification and Segregation:
-
Characterize the Waste: Treat all unused, expired, or contaminated this compound, as well as materials used in its handling (e.g., vials, syringes, personal protective equipment), as potentially hazardous pharmaceutical waste.
-
Segregate Waste Streams: Do not mix this compound waste with general laboratory trash, sharps waste, or other chemical waste streams unless they are compatible. Use dedicated, clearly labeled waste containers.
2. Container Selection and Labeling:
-
Use Appropriate Containers: Collect this compound waste in leak-proof, durable containers that can be securely closed.
-
Proper Labeling: Label the waste container with "Hazardous Waste," the name "this compound," and the date accumulation begins. Ensure the label is clearly visible and legible.
3. On-site Accumulation and Storage:
-
Designated Storage Area: Store the sealed waste container in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated.
-
Storage Time Limits: Adhere to EPA regulations regarding the maximum on-site storage time for hazardous waste, which can vary based on the quantity of waste generated.[4]
4. Arrange for Professional Disposal:
-
Select a Licensed Vendor: Contract with a licensed hazardous waste disposal company that specializes in pharmaceutical and laboratory waste.
-
Documentation: Ensure the vendor provides a manifest that documents the chain of custody from your facility to the final disposal site. Retain these records as required by law.
5. Spill Management:
-
Have a Spill Kit Ready: Maintain a spill kit appropriate for chemical spills in the area where this compound is handled.
-
Contain the Spill: In the event of a spill, prevent the spread of the powder or solution.
-
Clean-up: Use absorbent materials for liquids or carefully sweep up powders. All materials used for cleanup should be placed in the hazardous waste container.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound and cleaning up spills.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general regulatory requirements for hazardous waste generators are summarized below.
| Generator Category | Monthly Hazardous Waste Generation | On-site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | No time limit, but quantity limits apply |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) | 180 days (or 270 days if waste must be transported over 200 miles) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | 90 days |
Note: These are federal guidelines. State regulations may be more stringent.
Experimental Protocols
As this compound was an investigational drug, specific experimental protocols involving its disposal are not publicly available. The disposal procedure outlined above is based on established best practices for handling potent pharmaceutical compounds in a research setting.
Visualizing Workflows and Pathways
To further clarify the disposal process and the biological context of this compound, the following diagrams are provided.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
